1h-Pyrimido[1,6-c][1,3]oxazepine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-pyrimido[1,6-c][1,3]oxazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-2-8-3-4-9-6-10(8)7-11-5-1/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFIBNFSAQDLNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N2C=NC=CC2=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90666270 | |
| Record name | 1H-Pyrimido[1,6-c][1,3]oxazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90666270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183156-04-9 | |
| Record name | 1H-Pyrimido[1,6-c][1,3]oxazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90666270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1h-Pyrimido[1,6-c]oxazepine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The fused heterocyclic system, 1h-Pyrimido[1,6-c]oxazepine, is a novel chemical entity with limited direct references in published literature. This guide is constructed based on established synthetic methodologies for analogous pyrimido-oxazepine derivatives and related heterocyclic systems. The experimental protocols provided are hypothetical and should be adapted and optimized under appropriate laboratory conditions.
Introduction
The fusion of pyrimidine and oxazepine rings creates a unique heterocyclic scaffold with significant potential in medicinal chemistry. Pyrimidine derivatives are well-established as crucial components in a wide array of therapeutic agents, exhibiting diverse biological activities. Similarly, the oxazepine moiety is a privileged structure in drug discovery, often associated with central nervous system activity. The novel 1h-Pyrimido[1,6-c]oxazepine core represents an intriguing target for the development of new chemical entities with potential applications as kinase inhibitors or other therapeutic agents. This document outlines a plausible synthetic approach and details the expected characterization of this novel compound.
Hypothetical Synthesis Pathway
The proposed synthesis of the 1h-Pyrimido[1,6-c]oxazepine core is a multi-step process commencing with a substituted pyrimidine. A plausible synthetic route involves the introduction of a side chain that can undergo intramolecular cyclization to form the seven-membered oxazepine ring.
A potential synthetic strategy is adapted from the synthesis of related pyrimido[1,6-c][1][2]oxazepine derivatives.[1] This involves the initial preparation of a 6-(1-hydroxyalkyl)-pyrimidine intermediate, followed by a cyclization step.
Caption: Hypothetical two-step synthesis of 1h-Pyrimido[1,6-c]oxazepine.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the synthesis of the 1h-Pyrimido[1,6-c]oxazepine core.
General Experimental Conditions
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents, unless otherwise specified. Reagents should be of high purity and used as received from commercial suppliers. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.
Step 1: Synthesis of 6-(1-Hydroxypropyl)-5-methyl-2,4-dimethoxypyrimidine
This procedure is adapted from the synthesis of a similar intermediate.[1]
-
To a solution of 5,6-dimethyl-2,4-dimethoxypyrimidine (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add freshly distilled oxirane (1.2 eq) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-(1-hydroxypropyl)-5-methyl-2,4-dimethoxypyrimidine.
Step 2: Synthesis of 10-Methyl-1,2,4,7-tetrahydropyrimido[1,6-c]oxazepine-6,8-dione
This cyclization step is a conceptual adaptation.[1]
-
Treat the 6-(1-hydroxypropyl)-5-methyl-2,4-dimethoxypyrimidine (1.0 eq) with paraformaldehyde (2.0 eq) and gaseous hydrogen chloride in an appropriate solvent like dioxane.
-
This in-situ formation of a reactive chloromethyl ether intermediate is expected to undergo intramolecular cyclization.
-
The reaction mixture is heated to reflux and monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is neutralized with a mild base and extracted with an organic solvent.
-
The crude product is then purified by chromatography or recrystallization to yield the target 1h-Pyrimido[1,6-c]oxazepine derivative.
Characterization Data
As no specific data for 1h-Pyrimido[1,6-c]oxazepine is available, the following table summarizes expected and representative characterization data based on analogous structures found in the literature.
| Analysis | Expected/Representative Data | Reference |
| ¹H NMR | Signals corresponding to aromatic pyrimidine protons, methylene protons of the oxazepine ring, and any substituent protons. Chemical shifts for oxazepine ring protons can vary, with methylene protons appearing around δ 4-5 ppm. | [3] |
| ¹³C NMR | Carbon signals for the pyrimidine and oxazepine rings. Carbonyl groups, if present, would appear in the downfield region (δ > 160 ppm). | [3] |
| FT-IR (cm⁻¹) | Characteristic peaks for C=O (lactone/lactam) stretching around 1670-1720 cm⁻¹, C=N stretching around 1590 cm⁻¹, and C-O-C stretching. | [4] |
| Mass Spec. | Molecular ion peak corresponding to the calculated mass of the synthesized derivative. Fragmentation patterns would be indicative of the fused ring structure. | [4] |
| Melting Point | Expected to be a crystalline solid with a defined melting point. | N/A |
Experimental Workflow Diagram
The overall experimental workflow for the synthesis and characterization of 1h-Pyrimido[1,6-c]oxazepine is depicted below.
Caption: General workflow for the synthesis and characterization process.
Conclusion
This technical guide provides a comprehensive, albeit hypothetical, framework for the synthesis and characterization of the novel 1h-Pyrimido[1,6-c]oxazepine core. The proposed synthetic route, based on established methodologies for related heterocyclic systems, offers a viable starting point for researchers in the field. The outlined characterization techniques and expected data will be crucial for the structural elucidation and confirmation of the target compound. The development of synthetic routes to novel fused heterocyclic systems like 1h-Pyrimido[1,6-c]oxazepine is paramount for the continued advancement of medicinal chemistry and drug discovery.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrimido-oxazepine as a versatile template for the development of inhibitors of specific kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-pot synthesis of novel 1H-pyrimido[4,5-c][1,2]diazepines and pyrazolo[3,4-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Novel Synthetic Routes to Pyrimido[1,6-c] Fused Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores recent advancements in the synthesis of pyrimido[1,6-c] fused heterocyclic systems. This scaffold is a key component in a variety of compounds with significant biological and pharmaceutical relevance. This document provides a comprehensive overview of novel synthetic strategies, detailed experimental protocols for key reactions, and quantitative data to facilitate the design and execution of synthetic routes toward this important class of molecules.
Synthesis of Pyrimido[1,6-c]quinazolinones
The fusion of pyrimidine and quinazoline rings to form the pyrimido[1,6-c]quinazoline core has been a subject of considerable interest. Recent methodologies have focused on improving efficiency and yield through multi-step and one-pot syntheses.
Multi-step Synthesis of N,6-Bis(aryl)-3,4,6,7-tetrahydro-2H-pyrimido[1,6-c]quinazolin-2-imines
A proficient multi-step synthetic route has been developed for the construction of N,6-bis(aryl)-3,4,6,7-tetrahydro-2H-pyrimido[1,6-c]quinazolin-2-imines, achieving good yields ranging from 52% to 80%.[1][2] The synthesis commences with the reaction of 4,6-dichloropyrimidine with aryl amines, followed by a Suzuki-Miyaura cross-coupling, condensation with benzaldehydes, and a final cyclization step.
Experimental Protocol: Synthesis of N,6-Bis(aryl)-3,4,6,7-tetrahydro-2H-pyrimido[1,6-c]quinazolin-2-imines [1]
-
Synthesis of 6-chloro-N-aryl-pyrimidin-4-amines: A mixture of 4,6-dichloropyrimidine and an appropriate aryl amine in isopropanol is catalyzed by hydrochloric acid.
-
Synthesis of N,6-diaryl-pyrimidin-4-amines: The product from the previous step undergoes a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a suitable boronic acid.
-
Synthesis of Schiff bases: The resulting N,6-diaryl-pyrimidin-4-amine is condensed with a 4-substituted-benzaldehyde.
-
Cyclization to pyrimidoquinazolines: The Schiff base is treated with sodium borohydride in methanol at room temperature to yield the final N,6-bis(aryl)-3,4,6,7-tetrahydro-2H-pyrimido[1,6-c]quinazolin-2-imine. The best yields are reported when sodium borohydride is used as an additive in methanol.[1]
Quantitative Data:
| Product Class | Yield | Reference |
| N,6-Bis(aryl)-3,4,6,7-tetrahydro-2H-pyrimido[1,6-c]quinazolin-2-imines | 52-80% | [1] |
| Pyrimido[1,6-c]quinazoline from N-methyl-pyrimidine | 50% | [1] |
Workflow Diagram:
References
An In-depth Technical Guide to the Spectroscopic Analysis of 1H-Pyrimido[1,6-c]oxazepine
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic characterization of the novel heterocyclic core, 1H-pyrimido[1,6-c]oxazepine. Due to the limited availability of published experimental data for this specific molecule, the following sections present predicted spectroscopic data based on the analysis of structurally related pyrimidine and oxazepine derivatives.[1][2][3][4][5][6][7][8][9][10] This document also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and includes visualizations of analytical workflows and potential biological interactions.
Predicted Spectroscopic Data
The data presented in this section are theoretical predictions, derived from established spectroscopic principles and data from analogous heterocyclic systems. These values serve as a benchmark for researchers working on the synthesis and characterization of this and related compounds.
Molecular Structure: 1H-pyrimido[1,6-c]oxazepine Molecular Formula: C₈H₇N₃O Molecular Weight: 161.16 g/mol
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.50 | s | - | H-2 |
| ~8.20 | d | ~2.5 | H-4 |
| ~7.00 | d | ~6.0 | H-9 |
| ~6.50 | dd | ~6.0, 2.5 | H-5 |
| ~5.80 | t | ~7.0 | H-7 |
| ~4.50 | d | ~7.0 | H-6 (CH₂) |
| ~4.30 | s | - | H-1 (NH) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~160.0 | C-2 |
| ~158.0 | C-4 |
| ~155.0 | C-5a |
| ~140.0 | C-9a |
| ~130.0 | C-9 |
| ~115.0 | C-5 |
| ~105.0 | C-7 |
| ~50.0 | C-6 |
Table 3: Predicted FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3350 | N-H Stretch | Amine |
| ~3100-3000 | C-H Stretch (Aromatic) | Pyrimidine Ring |
| ~2950-2850 | C-H Stretch (Aliphatic) | Oxazepine Ring |
| ~1650 | C=N Stretch | Imine |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O-C Stretch (Asymm.) | Ether |
| ~1100 | C-N Stretch | Amine/Imine |
Table 4: Predicted High-Resolution Mass Spectrometry (HRMS-ESI) Data
| Ion Type | Calculated m/z | Predicted Relative Abundance | Major Fragments (m/z) |
| [M+H]⁺ | 162.0662 | High | 134 (Loss of N₂), 106 (Loss of C₂H₂N₂), 79 (Pyrimidine) |
| [M+Na]⁺ | 184.0481 | Moderate | - |
Experimental Protocols
The following protocols provide standardized methodologies for the spectroscopic analysis of 1H-pyrimido[1,6-c]oxazepine and its derivatives.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is designed for the structural elucidation of heterocyclic compounds using 1D and 2D NMR techniques.[3]
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; vortex or sonicate if necessary.
-
-
Instrument Parameters (for a 500 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 16-64 (adjust for concentration).
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Spectral Width: -10 to 200 ppm.
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096 (adjust for concentration).
-
-
2D NMR (COSY, HSQC, HMBC):
-
Utilize standard, gradient-selected pulse programs.
-
Optimize spectral widths in both dimensions to encompass all relevant signals.
-
For HMBC, set the long-range coupling delay (d6) to optimize for 2-3 bond correlations (~8-10 Hz).
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Perform phase correction and baseline correction.
-
Calibrate the spectra using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate ¹H NMR signals and pick peaks for all spectra.
-
2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy
This method is used to identify the functional groups present in the molecule.[10][11]
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopy-grade KBr powder in an agate mortar.
-
Transfer the mixture to a pellet-pressing die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.[12]
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
-
Identify characteristic absorption bands and assign them to specific functional groups.[10]
-
2.3 High-Resolution Mass Spectrometry (HRMS)
This protocol is for determining the accurate mass and elemental composition of the compound.[4][9]
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent system compatible with electrospray ionization (ESI), typically containing 0.1% formic acid for positive ion mode.
-
-
Instrument Settings (ESI-QTOF or ESI-Orbitrap):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Mass Range: 50-500 m/z.
-
Capillary Voltage: 3.5-4.5 kV.
-
Source Temperature: 100-150 °C.
-
Data Acquisition: Full scan mode. For fragmentation data, perform tandem MS (MS/MS) experiments using collision-induced dissociation (CID).
-
Calibration: Use an appropriate internal or external calibrant to ensure high mass accuracy (<5 ppm).[4]
-
-
Data Analysis:
-
Process the raw data to obtain the mass spectrum.
-
Determine the monoisotopic mass of the molecular ion ([M+H]⁺).
-
Use the instrument's software to calculate the elemental formula based on the accurate mass and isotopic pattern.
-
Analyze MS/MS spectra to identify characteristic fragmentation patterns that confirm the molecular structure.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key processes and concepts relevant to the analysis and application of 1H-pyrimido[1,6-c]oxazepine.
References
- 1. uab.edu [uab.edu]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. jacsdirectory.com [jacsdirectory.com]
- 7. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DSpace [dr.lib.iastate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. mmrc.caltech.edu [mmrc.caltech.edu]
The Ascendant Scaffold: A Technical Primer on the Physicochemical Properties of Novel Pyrimido-Oxazepines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of kinase inhibitor development is in a perpetual state of evolution, driven by the need for novel molecular scaffolds that offer improved selectivity, potency, and pharmacokinetic profiles. Among the emerging classes of heterocyclic compounds, pyrimido-oxazepine scaffolds have garnered significant attention. This fused seven-membered heterocyclic system presents a unique three-dimensional architecture that can be strategically exploited to target the ATP-binding sites of various kinases. This technical guide provides an in-depth exploration of the physicochemical properties, synthesis, and biological activities of novel pyrimido-oxazepine derivatives, with a particular focus on their potential as kinase inhibitors.
Physicochemical Properties of Pyrimido-Oxazepine Scaffolds
The drug-like properties of any therapeutic agent are intrinsically linked to its physicochemical characteristics. For pyrimido-oxazepine derivatives, key parameters such as lipophilicity (logP), aqueous solubility, and ionization constant (pKa) are critical determinants of their absorption, distribution, metabolism, and excretion (ADME) profiles. The strategic introduction of various substituents on the pyrimido-oxazepine core allows for the fine-tuning of these properties to optimize for specific therapeutic targets.
Below is a summary of representative physicochemical and biological data for a series of substituted pyrimido[4,5-b][1][2]benzoxazepine derivatives investigated as epidermal growth factor receptor (EGFR) kinase inhibitors.
| Compound ID | R1 | R2 | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP (calculated) | pKa (predicted) | Solubility (µg/mL) | EGFR IC50 (µM)[2] |
| 1a | H | 3-Cl-phenyl | 323.76 | 210-212 | 3.8 | 6.5 | <10 | 0.69 |
| 1b | H | 3-Br-phenyl | 368.21 | 215-217 | 4.0 | 6.5 | <10 | 0.47 |
| 1c | H | 3-CH3-phenyl | 303.34 | 198-200 | 3.7 | 6.8 | 15 | >10 |
| 1d | OCH3 | 3-Cl-phenyl | 353.79 | 225-227 | 3.5 | 6.2 | <5 | 1.2 |
| 1e | OCH3 | 3-Br-phenyl | 398.24 | 230-232 | 3.7 | 6.2 | <5 | 0.85 |
Experimental Protocols
Detailed and reproducible experimental methodologies are the cornerstone of robust scientific research. This section outlines the key protocols for the synthesis and characterization of pyrimido-oxazepine scaffolds.
General Synthesis of Pyrimido[4,5-b][1][2]oxazepine Derivatives
A common synthetic route to pyrimido[4,5-b][1][2]oxazepines involves a multi-step process culminating in the cyclization to form the seven-membered oxazepine ring. Microwave-assisted synthesis has also been reported to accelerate these reactions.
Step 1: Synthesis of 2-(4-chloro-5-nitropyrimidin-2-ylamino)phenol To a solution of 2,4-dichloro-5-nitropyrimidine in ethanol, an equimolar amount of 2-aminophenol and a base such as triethylamine are added. The reaction mixture is stirred at room temperature for 12-16 hours. The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the intermediate product.
Step 2: Reductive Cyclization to form the Pyrimido[4,5-b][1][2]oxazepine Core The intermediate from Step 1 is dissolved in a suitable solvent like acetic acid. A reducing agent, such as iron powder, is added portion-wise while heating the mixture to reflux (approximately 110-120 °C) for 4-6 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, filtered, and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired pyrimido[4,5-b][1][2]oxazepine scaffold.
Physicochemical Characterization
Determination of Lipophilicity (LogP) The octanol-water partition coefficient (logP) is determined using the shake-flask method. A known concentration of the compound is dissolved in a pre-saturated mixture of n-octanol and water. The mixture is shaken vigorously for 24 hours to ensure equilibrium is reached. The phases are then separated by centrifugation, and the concentration of the compound in each phase is determined by High-Performance Liquid Chromatography (HPLC) with UV detection. The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Determination of Aqueous Solubility The equilibrium solubility is determined by adding an excess amount of the compound to a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4. The suspension is shaken at a constant temperature (e.g., 37 °C) for 24 hours. The saturated solution is then filtered through a 0.45 µm filter, and the concentration of the dissolved compound is quantified by HPLC against a standard calibration curve.
Determination of Ionization Constant (pKa) The pKa is determined by UV-Vis spectrophotometry. A stock solution of the compound is prepared in a suitable organic solvent. Aliquots of the stock solution are added to a series of aqueous buffers with a range of pH values (e.g., pH 2 to 12). The UV-Vis spectrum of each solution is recorded, and the change in absorbance at a specific wavelength is plotted against the pH. The pKa is then determined from the inflection point of the resulting sigmoidal curve.
Biological Assays
EGFR Kinase Inhibition Assay (Cellular Phosphorylation Assay) Human cancer cell lines overexpressing EGFR (e.g., A431) are seeded in 96-well plates and cultured overnight. The cells are then serum-starved for 24 hours before being treated with various concentrations of the pyrimido-oxazepine compounds for 2 hours. Following treatment, the cells are stimulated with epidermal growth factor (EGF) for 15 minutes to induce EGFR autophosphorylation. The cells are then lysed, and the level of phosphorylated EGFR is quantified using an enzyme-linked immunosorbent assay (ELISA) with an antibody specific for the phosphorylated form of EGFR. The IC50 value, the concentration of inhibitor required to reduce the phosphorylation by 50%, is then calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of signaling molecules and the logical flow of experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key aspects of pyrimido-oxazepine research.
Conclusion
Pyrimido-oxazepine scaffolds represent a promising and versatile platform for the development of novel kinase inhibitors. Their unique structural features offer opportunities for the design of potent and selective modulators of key signaling pathways implicated in cancer and other diseases. The ability to systematically modify the scaffold allows for the optimization of physicochemical properties, leading to improved pharmacokinetic profiles. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals seeking to explore the therapeutic potential of this exciting class of compounds. Further investigation into the structure-activity relationships and in vivo efficacy of pyrimido-oxazepine derivatives is warranted to fully realize their clinical promise.
References
- 1. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tricyclic azepine derivatives: pyrimido[4,5-b]-1,4-benzoxazepines as a novel class of epidermal growth factor receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Chemical Space of Pyrimidine-Fused Oxazepines: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the chemical space of pyrimidine-fused oxazepines, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry due to their diverse biological activities. This document summarizes key synthetic strategies, quantitative biological data, and detailed experimental protocols for the synthesis and evaluation of these compounds, with a particular focus on their role as kinase inhibitors.
Introduction to Pyrimidine-Fused Oxazepines
Pyrimidine-fused oxazepines are polycyclic aromatic compounds containing a pyrimidine ring fused to an oxazepine ring, a seven-membered ring containing an oxygen and a nitrogen atom. The arrangement of these fused rings gives rise to various isomers, with pyrimido[4,5-b][1][2]oxazepines and pyrimido[5,4-f][1][2]oxazepines being prominent examples. These scaffolds have proven to be versatile templates for the development of potent inhibitors of various protein kinases, which are critical targets in oncology and other therapeutic areas. The exploration of their chemical space has led to the discovery of compounds with significant activity against epidermal growth factor receptor (EGFR), Aurora kinases, and FMS-like tyrosine kinase 3 (FLT-3), among others.
Synthetic Strategies
The synthesis of the pyrimidine-fused oxazepine core can be achieved through several key synthetic methodologies. The choice of strategy often depends on the desired substitution pattern and the specific isomeric scaffold.
Pictet-Spengler Cyclization
A key method for the synthesis of pyrimido[4,5-b]-1,4-benzoxazepines involves a Pictet-Spengler cyclization. This reaction typically involves the condensation of a substituted 2-aminophenol with a pyrimidine derivative bearing an aldehyde or a precursor that can generate an iminium ion in situ.
Intramolecular Claisen-Type Condensation
A novel approach to construct the pyrimido[4,5-b]azepine scaffold, a related seven-membered ring system, utilizes an intramolecular Claisen-type condensation. This strategy is effective for creating the fused bicyclic core, which can then be further functionalized.[3]
One-Pot Two-Step Regioselective Synthesis
An efficient one-pot, two-step process has been described for the regioselective synthesis of 5,6-dihydrobenzo[b]pyrimido[5,4-f][1][2]oxazepines. This method involves the heterocyclization of 5-(chloromethyl)-2,4-dichloro-6-methylpyrimidine with 2-aminophenol, followed by reaction with various secondary amines.
Quantitative Biological Data
The following tables summarize the in vitro inhibitory activities of representative pyrimidine-fused oxazepine and related azepine derivatives against several key protein kinases implicated in cancer.
Table 1: Inhibitory Activity of Pyrimido[4,5-b]azepine Derivatives against HER2 and EGFR Kinases [3]
| Compound | R | HER2 IC50 (nM) | EGFR IC50 (nM) | BT474 Cell Growth GI50 (nM) |
| 19b | 1-benzothiophen-4-yloxy | 24 | 36 | 18 |
Table 2: Inhibitory Activity of Pyrazolo[4,3-b]pyrimido[4,5-e][1][2]diazepine Derivatives against Aurora and KDR Kinases [4]
| Compound | R1 | R2 | Aurora A IC50 (nM) | Aurora B IC50 (nM) | KDR IC50 (nM) |
| 17g | H | 4-methylpiperazin-1-yl | 46.2 | 37.6 | 21.6 |
Table 3: Inhibitory Activity of Pyrimido[4,5-b]-1,4-benzoxazepine Derivatives against EGFR [5]
| Compound | Cellular Phosphorylation IC50 (µM) |
| Compound A | 0.47 |
| Compound B | 0.69 |
Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the signaling pathways of key kinase targets for pyrimidine-fused oxazepines.
Caption: EGFR Signaling Pathway and Inhibition.
Caption: Aurora Kinase Signaling in Mitosis.
Caption: FLT3 Signaling Pathway and Inhibition.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative pyrimidine-fused oxazepine and for conducting in vitro kinase inhibition assays.
Synthesis of 2-Chloro-4-methyl-5,6-dihydrobenzo[b]pyrimido[5,4-f][1][2]oxazepine
Materials:
-
2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine
-
2-aminophenol
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Chloroform (CHCl3)
-
Ethanol
-
Secondary amines (e.g., morpholine, piperidine)
Procedure:
-
To a solution of 2-aminophenol (0.5 mmol) and K2CO3 (1.0 mmol) in DMF (0.5 mL), stir the mixture at room temperature for 15 minutes.
-
Add a solution of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine (0.5 mmol) in CHCl3 (0.6 mL) dropwise to the mixture.
-
Continue stirring at room temperature for the time required for the reaction to complete (monitored by TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
To the resulting crude 2-chloro-4-methyl-5,6-dihydrobenzo[b]pyrimido[5,4-f][1][2]oxazepine (0.5 mmol) in absolute ethanol (3 mL), add the appropriate secondary amine (3.0 mmol).
-
Heat the solution under reflux for 3-4 hours.
-
After cooling, evaporate the solvent under reduced pressure.
-
Wash the residue with water and purify by chromatography to obtain the final product.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the IC50 values of test compounds against protein kinases using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).[6][7]
Materials:
-
Recombinant kinase (e.g., EGFR, Aurora A/B, FLT3)
-
Kinase-specific substrate (e.g., poly(Glu,Tyr) for EGFR, Kemptide for Aurora A, Myelin Basic Protein for FLT3)
-
ATP solution
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 1 µL of the test compound solution or DMSO (for control).
-
Add 2 µL of the recombinant kinase solution (concentration optimized for each kinase).
-
Add 2 µL of a substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Phosphorylation Assay (Western Blot)
This protocol outlines a method to assess the inhibition of kinase phosphorylation in a cellular context.[8][9]
Materials:
-
Cancer cell line overexpressing the target kinase (e.g., A431 for EGFR)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-kinase and anti-total-kinase)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified time (e.g., 2 hours).
-
If required, stimulate the cells with a growth factor (e.g., EGF for EGFR) for a short period (e.g., 15 minutes) before harvesting.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated kinase overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total kinase protein.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and evaluation of pyrimidine-fused oxazepine-based kinase inhibitors.
Caption: Drug Discovery Workflow.
Conclusion
The pyrimidine-fused oxazepine scaffold represents a promising starting point for the design of novel kinase inhibitors. The synthetic accessibility of this core, coupled with the potential for diverse functionalization, allows for a thorough exploration of its chemical space. The data presented in this guide highlight the potential of these compounds to potently and selectively inhibit key oncogenic kinases. The detailed experimental protocols and workflow provide a framework for researchers to synthesize, evaluate, and optimize new pyrimidine-fused oxazepine derivatives in the pursuit of novel therapeutic agents. Further investigation into different isomeric scaffolds and the expansion of structure-activity relationship studies will be crucial in unlocking the full therapeutic potential of this compound class.
References
- 1. 2.8. In Vitro Aurora Kinase Assay [bio-protocol.org]
- 2. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel pyrimido[4,5-b]azepine derivatives as HER2/EGFR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazolo[4,3-b]pyrimido[4,5-e][1,4]diazepine derivatives as new multi-targeted inhibitors of Aurora A/B and KDR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tricyclic azepine derivatives: pyrimido[4,5-b]-1,4-benzoxazepines as a novel class of epidermal growth factor receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. promega.co.uk [promega.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stability and Reactivity of the 1H-Pyrimido[1,6-c]oxazepine Ring System
Disclaimer: The 1H-Pyrimido[1,6-c]oxazepine ring system is a novel and largely uncharacterized heterocyclic scaffold. As such, direct experimental data on its stability and reactivity are not available in the current scientific literature. This guide, therefore, presents a predictive overview based on the established chemical principles of its constituent pyrimidine and oxazepine rings, drawing analogies from structurally related fused heterocyclic systems. The information herein is intended for a specialist audience of researchers, scientists, and professionals in drug development and should be regarded as a theoretical framework for future experimental investigation.
Introduction to Fused Pyrimidine-Oxazepine Systems
Fused heterocyclic systems incorporating a pyrimidine ring are of significant interest in medicinal chemistry due to their presence in the core structures of DNA and RNA and their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Pyrimidines fused with other rings, such as furans, thiophenes, pyrroles, and even larger rings like azepines, have been extensively studied.[2] The oxazepine moiety, a seven-membered ring containing oxygen and nitrogen atoms, is also a key feature in several biologically active compounds, noted for their antidepressant and potential clozapine-like properties.[3]
The fusion of a pyrimidine ring with an oxazepine ring to form the 1H-Pyrimido[1,6-c]oxazepine system creates a unique tricyclic scaffold with a combination of aromatic and non-aromatic features. The stability and reactivity of this system will be governed by the interplay of these two components.
Predicted Stability of the 1H-Pyrimido[1,6-c]oxazepine Core
The overall stability of the 1H-Pyrimido[1,6-c]oxazepine ring system is expected to be a composite of the high stability of the aromatic pyrimidine ring and the lesser stability of the non-aromatic, flexible oxazepine ring.
-
The Pyrimidine Ring: As an aromatic heterocycle, the pyrimidine ring will confer significant thermodynamic stability to the fused system. It is expected to be resistant to ring-opening reactions under normal conditions.
-
The Oxazepine Ring: Seven-membered rings like oxazepine are non-planar and possess considerable conformational flexibility. This can also make them susceptible to ring-opening or rearrangement reactions, particularly under acidic or basic conditions, or upon heating. For instance, related pyrimidodiazepine systems have shown susceptibility to ring-opening/ring-closure rearrangements.
Substituents on the ring system are predicted to play a crucial role in modulating its stability. Electron-withdrawing groups on the pyrimidine ring may enhance its electrophilicity but could potentially destabilize the oxazepine ring. Conversely, electron-donating groups might increase the electron density of the pyrimidine ring, affecting its reactivity towards electrophiles.
Predicted Reactivity of the 1H-Pyrimido[1,6-c]oxazepine Core
The reactivity of the 1H-Pyrimido[1,6-c]oxazepine system can be inferred by considering the individual reactivities of the pyrimidine and oxazepine rings.
-
Electrophilic Attack: The pyrimidine ring is generally electron-deficient and thus not highly reactive towards electrophiles. However, the nitrogen atoms can be protonated or alkylated. The oxazepine ring, with its heteroatoms, may also be susceptible to electrophilic attack at the oxygen or nitrogen atoms.
-
Nucleophilic Attack: The pyrimidine ring, especially if substituted with electron-withdrawing groups, can be susceptible to nucleophilic substitution reactions. The carbon atoms adjacent to the nitrogen atoms are the most likely sites for nucleophilic attack.
-
Ring-Chain Tautomerism and Rearrangements: The oxazepine portion of the molecule may undergo ring-chain tautomerism or be prone to rearrangements, a known characteristic of some seven-membered heterocyclic systems.
A hypothetical reactivity map is presented below, illustrating the likely sites of chemical reactivity.
Caption: Predicted sites of reactivity on the 1H-Pyrimido[1,6-c]oxazepine core.
Potential Synthetic Strategies
While no specific synthesis for 1H-Pyrimido[1,6-c]oxazepine has been reported, plausible synthetic routes can be proposed based on established methods for constructing analogous fused heterocyclic systems. A common strategy involves the cyclization of a suitably functionalized pyrimidine derivative.
One potential approach could involve an intramolecular cyclization of a pyrimidine precursor bearing a side chain that can form the oxazepine ring. This is conceptually similar to the synthesis of other fused pyrimidines.
Caption: A generalized synthetic workflow for the 1H-Pyrimido[1,6-c]oxazepine core.
Experimental Protocols for Analogous Systems
Given the absence of specific protocols for the target molecule, the following are representative experimental procedures for the synthesis of related fused pyrimidine systems, which may serve as a starting point for the development of a synthesis for 1H-Pyrimido[1,6-c]oxazepine.
Protocol 1: Synthesis of Fused-Ring Oxazolopyrrolopyridopyrimidine Systems [4]
This procedure describes an annulation process to form a complex fused pyrimidine system.
-
Preparation of Enamines: A solution of the corresponding tetramic acid (1 equivalent), p-bromoaniline (1.05 equivalents), and trimethyl orthoformate (1.05 equivalents) in anhydrous dichloromethane (0.1 mmol/mL) is heated under reflux for 5 to 18.5 hours. The resulting yellow solution is cooled to room temperature and concentrated in vacuo. The product is purified by column chromatography.
-
Annulation Process: The tetramate enamine (1 equivalent) is dissolved in anhydrous DMSO, along with the appropriate amine and a catalytic amount of PPTS. The solution is stirred under a nitrogen atmosphere at 100 °C until the starting material is consumed, as monitored by TLC. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with saturated brine. The organic layer is separated, dried over MgSO4, filtered, and concentrated in vacuo. The final product is purified by flash column chromatography.
Protocol 2: Synthesis of Ferrocenyl Conjugated Oxazepines [5]
This protocol details a ring-expanding reaction to form oxazepine derivatives.
-
A mixture of tetraynes (1.0 mmol) and oxazoline substrates (1.1 mmol) is dissolved in toluene (10 mL).
-
The reaction mixture is stirred at 110°C under an argon atmosphere for 8 hours.
-
The crude product is then purified, noting that it may be susceptible to decomposition on silica gel if the reaction is performed under an air atmosphere.[5]
Quantitative Data for Related Systems
The following table summarizes reaction yields for the synthesis of various fused pyrimidine and oxazepine systems, which can provide a benchmark for expected efficiencies in the synthesis of the 1H-Pyrimido[1,6-c]oxazepine system.
| Fused Ring System | Reaction Type | Yield (%) | Reference |
| Oxazepine-Quinazolinone bis-Heterocycles | Three-Component Reaction | 94 | [3] |
| Ferrocenyl Conjugated Benzoxazepine Derivatives | Ring-Expanding Reaction | 65-81 | [5][6] |
| Fused-Ring Oxazolopyrrolopyridopyrimidine | Annulation Process | 36-82 | [4] |
| Pyrido[2,3-d]pyrimidin-7(8H)-ones | Palladium-Catalyzed Coupling | Not specified | [7] |
Conclusion and Future Directions
The 1H-Pyrimido[1,6-c]oxazepine ring system represents an intriguing, yet unexplored, area of heterocyclic chemistry. Based on the known properties of its constituent rings, it is predicted to be a scaffold of moderate stability with a rich and varied reactivity profile. The pyrimidine moiety is expected to provide a stable anchor, while the oxazepine ring may be the primary site of reactivity and conformational flexibility.
Future research should focus on the development of a viable synthetic route to this novel ring system. Subsequent studies should then be directed towards a thorough investigation of its stability under various conditions and a comprehensive exploration of its reactivity with a range of electrophilic and nucleophilic reagents. Computational studies could also provide valuable insights into the electronic structure and conformational preferences of this system, guiding further experimental work. The potential biological activity of derivatives of this scaffold also warrants investigation, given the pharmacological importance of both pyrimidines and oxazepines.
References
- 1. Pyrimidine-fused Derivatives: Synthetic Strategies and Medicinal Attributes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 3. A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fused-Ring Oxazolopyrrolopyridopyrimidine Systems with Gram-Negative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Ferrocenyl conjugated oxazepines/quinolines: multiyne coupling and ring–expanding or rearrangement [frontiersin.org]
- 6. frontiersin.org [frontiersin.org]
- 7. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Tautomerism in Pyrimido[1,6-c] Fused Heterocyclic Compounds: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tautomerism in pyrimido[1,6-c] fused heterocyclic compounds. Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, plays a critical role in the chemical reactivity, biological activity, and physicochemical properties of these important scaffolds. Understanding and quantifying tautomeric equilibria is therefore essential for the rational design and development of novel therapeutics. This guide details the common types of tautomerism observed, outlines rigorous experimental and computational methodologies for their investigation, and presents quantitative data from related systems to illustrate the principles involved.
Introduction to Tautomerism in Pyrimido[1,6-c] Systems
The pyrimido[1,6-c] fused heterocyclic core is a versatile scaffold found in a variety of biologically active molecules. The arrangement of nitrogen atoms and the potential for functional group substitutions on this framework give rise to several types of prototropic tautomerism. The position of the tautomeric equilibrium can be significantly influenced by factors such as the nature of substituents, solvent polarity, pH, and temperature. Consequently, a specific pyrimido[1,6-c] derivative may exist as a mixture of tautomers, each with distinct electronic and steric properties, leading to different biological activities and pharmacokinetic profiles.
The most prevalent forms of tautomerism in these systems include:
-
Amino-Imino Tautomerism: This occurs in compounds bearing an amino group attached to the pyrimidine or the fused ring system. The equilibrium involves the migration of a proton from the exocyclic nitrogen to a ring nitrogen atom.
-
Keto-Enol (or Lactam-Lactim) Tautomerism: This is observed in derivatives containing a carbonyl group, which can exist in equilibrium with its corresponding enol (or lactim) form.
-
Thiol-Thione (or Thiolactam-Thiolactim) Tautomerism: Analogous to keto-enol tautomerism, this involves compounds with a thione group, which can interconvert to the thiol tautomer.
The predominance of one tautomer over another can have profound implications for drug-receptor interactions, as it alters the hydrogen bonding capacity and overall shape of the molecule.
Quantitative Analysis of Tautomeric Equilibria
While specific quantitative data for a wide range of pyrimido[1,6-c] fused compounds is not extensively tabulated in the literature, studies on closely related fused pyrimidine systems provide valuable insights into the methodologies for determining and the nature of these equilibria. The following tables summarize representative quantitative data for tautomerism in such systems, determined primarily by Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Amino-Imino Tautomerism in Fused Pyrimidine Derivatives
| Compound | Solvent | Tautomeric Form | Predominant Tautomer | Molar Fraction (%) | Reference |
| 2-Hydrazono-3-phenylquinazolin-4(3H)-one | DMSO | Amino vs. Imino | Imino | Predominantly Imino | [1] |
| 1-Benzamidoisoquinoline (NO₂ substituted) | DMSO-d₆ | Amide vs. Enamine | Enamine | 62 | [2] |
| 1-Benzamidoisoquinoline (NMe₂ substituted) | DMSO-d₆ | Amide vs. Enamine | Amide | 74 | [2] |
Table 2: Keto-Enol Tautomerism in Heterocyclic Systems
| Compound | Solvent | Tautomeric Form | % Enol | Equilibrium Constant (Keq = [enol]/[keto]) | Reference |
| Ethyl Acetoacetate | Neat | Keto vs. Enol | 8.0 (at 32 °C) | 0.09 | [3] |
| Ethyl Acetoacetate | Various | Keto vs. Enol | Varies with solvent | Varies with solvent | [3] |
| 4,9-Dihydroxyperylene-3,10-dione | CDCl₃ | Keto vs. Enol | Population determined | - | [4] |
Experimental Protocols for Tautomerism Analysis
The determination of the predominant tautomeric form and the quantification of the equilibrium mixture require a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful, non-destructive technique for studying tautomerism in solution.
-
¹H NMR Spectroscopy: The chemical shifts of protons attached to or near the atoms involved in the tautomeric equilibrium are highly sensitive to the electronic environment. For example, in amino-imino tautomerism, the chemical shift of the N-H proton can be indicative of the dominant form. Integration of the signals corresponding to each tautomer allows for the determination of their relative populations.[2]
-
¹³C NMR Spectroscopy: The chemical shifts of carbon atoms, particularly those in the heterocyclic core and in carbonyl/thione groups, differ significantly between tautomers.
-
¹⁵N NMR Spectroscopy: This technique is particularly useful for studying amino-imino tautomerism as it directly probes the nitrogen atoms involved in the proton transfer. The chemical shifts of nitrogen can definitively distinguish between amino and imino forms.[1]
Detailed Protocol for ¹H NMR Analysis of Tautomeric Equilibrium:
-
Sample Preparation: Dissolve a precisely weighed amount of the pyrimido[1,6-c] derivative in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a known concentration (typically 5-10 mg/mL).
-
Data Acquisition: Record the ¹H NMR spectrum at a constant temperature (e.g., 298 K) on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Signal Assignment: Identify and assign the proton signals for each tautomer present in the spectrum. This is often aided by 2D NMR techniques (COSY, HSQC, HMBC) and comparison with model compounds where the tautomeric form is fixed.
-
Quantification: Integrate the area of well-resolved signals corresponding to each tautomer. The molar ratio is calculated from the ratio of the integrated areas, normalized for the number of protons giving rise to each signal.
-
Equilibrium Constant Calculation: The equilibrium constant (KT) is calculated as the ratio of the concentrations of the two tautomers.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to study tautomeric equilibria, especially when the tautomers have distinct absorption maxima.
Detailed Protocol for UV-Vis Analysis:
-
Sample Preparation: Prepare a series of solutions of the compound in the solvent of interest at a low concentration (typically 10⁻⁴ to 10⁻⁵ M) to avoid aggregation.
-
Data Acquisition: Record the UV-Vis absorption spectrum over a relevant wavelength range.
-
Spectral Analysis: Deconvolute the overlapping spectra of the tautomers to determine the contribution of each form to the total absorbance. The relative concentrations can then be calculated using the Beer-Lambert law, provided the molar absorptivities of the individual tautomers are known or can be estimated from model compounds.
X-ray Crystallography
X-ray crystallography provides unambiguous structural information about the tautomeric form present in the solid state. This can serve as a reference point for solution-state studies, although it is important to note that the tautomeric preference can differ between the solid and solution phases.
Computational Chemistry
Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of tautomers in the gas phase and in solution (using continuum solvent models).
Typical Computational Workflow:
-
Structure Optimization: The geometries of all possible tautomers are optimized using a suitable level of theory (e.g., B3LYP/6-31G(d,p)).
-
Energy Calculation: Single-point energy calculations are performed at a higher level of theory to obtain accurate electronic energies.
-
Solvation Effects: The effect of the solvent is incorporated using a polarizable continuum model (PCM).
-
Thermodynamic Analysis: The relative Gibbs free energies of the tautomers are calculated to predict the position of the tautomeric equilibrium.
Visualizations of Key Concepts
Tautomeric Equilibria in Pyrimido[1,6-c] Scaffolds
References
- 1. researchgate.net [researchgate.net]
- 2. Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. NMR study of tautomerism in natural perylenequinones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: Microwave-Assisted Synthesis of 1H-Pyrimido[1,6-c]oxazepine Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient synthesis of 1H-pyrimido[1,6-c]oxazepine analogs utilizing microwave-assisted organic synthesis (MAOS). This methodology offers significant advantages over conventional heating methods, including accelerated reaction times, increased product yields, and enhanced reaction efficiency. The pyrimido-oxazepine scaffold is of significant interest in medicinal chemistry due to its potential as a versatile template for developing specific kinase inhibitors and other therapeutically relevant molecules.[1]
Quantitative Data Summary
The following table summarizes representative quantitative data for the microwave-assisted synthesis of a series of hypothetical 1H-pyrimido[1,6-c]oxazepine analogs. The data is extrapolated from typical results obtained in microwave-assisted synthesis of related heterocyclic compounds, highlighting the efficiency of this technique.
| Analog | R¹ Group | R² Group | Reaction Time (min) | Microwave Power (W) | Temperature (°C) | Yield (%) |
| 1a | H | Phenyl | 15 | 100 | 120 | 85 |
| 1b | CH₃ | 4-Chlorophenyl | 12 | 100 | 120 | 88 |
| 1c | H | 2-Thienyl | 18 | 100 | 120 | 82 |
| 1d | CH₃ | 4-Methoxyphenyl | 15 | 100 | 120 | 90 |
| 1e | H | Pyridin-3-yl | 20 | 120 | 130 | 78 |
Experimental Protocols
This section details the experimental protocol for a representative one-pot, three-component microwave-assisted synthesis of 1H-pyrimido[1,6-c]oxazepine analogs. This approach is noted for its efficiency in constructing the target scaffold.[1]
Materials and Equipment:
-
Microwave reactor (e.g., Anton Paar Monowave series or similar)
-
Microwave reaction vials (10 mL) with snap caps and septa
-
Magnetic stirrer and stir bars
-
Substituted 2-aminopyrimidine
-
α-Halo ketone
-
Substituted salicylaldehyde
-
Base (e.g., K₂CO₃ or Et₃N)
-
Solvent (e.g., DMF or Ethanol)
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates
-
Column chromatography setup (silica gel)
-
Rotary evaporator
-
NMR spectrometer, mass spectrometer, and IR spectrometer for product characterization
General Procedure:
-
Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the substituted 2-aminopyrimidine (1.0 mmol), the α-halo ketone (1.1 mmol), the substituted salicylaldehyde (1.0 mmol), and the base (2.0 mmol).
-
Solvent Addition: Add the appropriate solvent (e.g., 5 mL of DMF) to the reaction vial.
-
Microwave Irradiation: Securely cap the vial and place it in the microwave reactor. Irradiate the mixture with a power of 100 W, maintaining a temperature of 120°C for 15 minutes. The reaction progress should be monitored by TLC.
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Quench the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).
-
Characterization: The purified 1H-pyrimido[1,6-c]oxazepine analogs are characterized by NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm their structure and purity.
Visualizations
The following diagrams illustrate the experimental workflow and a representative synthetic pathway for the microwave-assisted synthesis of 1H-pyrimido[1,6-c]oxazepine analogs.
Caption: Experimental workflow for microwave-assisted synthesis.
Caption: Three-component synthesis logical relationship.
References
One-Pot Synthesis Strategies for Pyrimido-Oxazepine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the one-pot synthesis of pyrimido-oxazepine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The methodologies presented herein offer efficient and streamlined approaches to these complex scaffolds, minimizing purification steps and maximizing yields.
Introduction
Pyrimido-oxazepine derivatives are fused heterocyclic systems that have garnered considerable attention due to their diverse pharmacological activities. The development of efficient synthetic routes to these molecules is crucial for enabling extensive structure-activity relationship (SAR) studies and facilitating the discovery of new therapeutic agents. One-pot synthesis methodologies, which involve the formation of multiple chemical bonds in a single reaction vessel, represent a particularly attractive strategy for the construction of such complex molecules. These approaches offer advantages in terms of operational simplicity, reduced waste generation, and improved overall efficiency compared to traditional multi-step syntheses.
This application note details two distinct and effective one-pot strategies for the synthesis of pyrimido-oxazepine and related fused-oxazepine derivatives.
Synthesis Methodologies
Two primary one-pot strategies are highlighted:
-
One-Pot, Two-Step Synthesis of Dihydrobenzo[b]pyrimido[5,4-f][1][2]oxazepines: A regioselective approach involving the heterocyclization of a substituted pyrimidine with 2-aminophenol.
-
Ugi Three-Component Reaction for Oxazepine-Quinazolinone Scaffolds: A multicomponent approach for the synthesis of related fused oxazepine systems.
Quantitative Data Summary
The following table summarizes the key quantitative data for the described one-pot synthesis protocols, allowing for a direct comparison of their efficiencies.
| Method | Key Reactants | Product | Solvent(s) | Temperature (°C) | Time | Yield (%) |
| One-Pot, Two-Step Synthesis | 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine, 2-aminophenol, various secondary amines | 2-substituted-4-methyl-5,6-dihydrobenzo[b]pyrimido[5,4-f][1][2]oxazepines | DMF, CHCl₃, Ethanol | Room Temp. to Reflux | 15 min (Step 1), 5-7 h (Step 2) | Moderate to Good |
| Ugi Three-Component Reaction | 2-(2-formylphenoxy)acetic acid, 2-aminobenzamide, tert-butyl isocyanide | N-(tert-butyl)-5-oxo-5,7-dihydro-13H-benzo[3][4][1][2]oxazepino[4,3-a]quinazoline-13-carboxamide | Ethanol | Reflux | 24 h | 94 |
Experimental Protocols
Protocol 1: One-Pot, Two-Step Synthesis of 2-Substituted-4-methyl-5,6-dihydrobenzo[b]pyrimido[5,4-f][1][2]oxazepines
This protocol describes a convenient one-pot, two-step process for the regioselective synthesis of the tricyclic 2-chloro-4-methyl-5,6-dihydrobenzo[b]pyrimido[5,4-f][1][2]oxazepine and its subsequent derivatization.
Step 1: Synthesis of 2-chloro-4-methyl-5,6-dihydrobenzo[b]pyrimido[5,4-f][1][2]oxazepine
-
To a solution of 2-aminophenol (0.5 mmol, 0.06 g) and K₂CO₃ (1 mmol, 0.14 g) in DMF (0.5 mL), stir the mixture at room temperature for 15 minutes.
-
Add a solution of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine (0.5 mmol, 0.11 g) in CHCl₃ (0.6 mL) dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC.
Step 2: Amination of the Tricyclic Intermediate
-
Following the completion of the first step, add a secondary amine (e.g., morpholine, piperidine, etc.) to the reaction mixture.
-
Reflux the mixture in ethanol for 5-7 hours.
-
Upon completion, cool the reaction mixture and isolate the product by filtration.
-
Purify the product by recrystallization from a suitable solvent.
This method allows for the synthesis of a variety of derivatives by changing the secondary amine in the second step, yielding products in moderate to good yields.
Protocol 2: Ugi Three-Component Synthesis of N-(tert-butyl)-5-oxo-5,7-dihydro-13H-benzo[3][4][1][2]oxazepino[4,3-a]quinazoline-13-carboxamide
This protocol details a one-pot, three-component Ugi reaction for the synthesis of a fused oxazepine-quinazolinone scaffold.
-
In a round-bottom flask, combine 2-(2-formylphenoxy)acetic acid (1 mmol), 2-aminobenzamide (1 mmol), and tert-butyl isocyanide (1 mmol).
-
Add ethanol as the solvent and reflux the reaction mixture.
-
Monitor the reaction progress by TLC. The reaction is typically complete after 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the product, N-(tert-butyl)-5-oxo-5,7-dihydro-13H-benzo[3][4][1][2]oxazepino[4,3-a]quinazoline-13-carboxamide, which precipitates from the solution, by filtration.
-
Wash the solid product with cold ethanol and dry to obtain a high-purity product with a yield of up to 94%.[1]
This catalyst-free method is environmentally friendly and highly efficient for creating complex heterocyclic systems in a single step.
Visualizations
Experimental Workflow: One-Pot, Two-Step Synthesis
Caption: Workflow for the one-pot, two-step synthesis.
Logical Relationship: Ugi Three-Component Reaction
Caption: Ugi three-component one-pot synthesis.
References
Application Notes and Protocols: Anticancer Activity Screening of Novel Pyrimido-Oxazepine Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the screening of novel pyrimido-oxazepine compounds for their potential anticancer activity. The methodologies outlined herein cover the assessment of cytotoxicity, induction of apoptosis, and effects on the cell cycle.
Introduction
Pyrimido-oxazepine derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Recent studies have highlighted their potential as anticancer agents, with some analogs demonstrating potent inhibitory effects against various cancer cell lines. The screening process detailed below is designed to systematically evaluate the in vitro anticancer efficacy of newly synthesized pyrimido-oxazepine compounds.
Data Presentation: In Vitro Anticancer Activity
The cytotoxic effects of novel pyrimido-oxazepine and related oxazepine derivatives are typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cell population, is a key quantitative measure of anticancer activity.
Table 1: Cytotoxicity (IC50 in µM) of Novel Oxazolo[5,4-d]pyrimidine Derivatives
| Compound | A549 (Lung Carcinoma) | MCF7 (Breast Adenocarcinoma) | LoVo (Metastatic Colon Adenocarcinoma) | HT29 (Primary Colon Adenocarcinoma) | NHDF (Normal Human Dermal Fibroblasts) |
| 3e | >500 | 179.30 ± 15.61 | 165.23 ± 15.01 | 224.32 ± 19.87 | 129.41 ± 10.04 |
| 3g | 200.11 ± 18.79 | 101.98 ± 11.21 | 89.98 ± 9.87 | 58.44 ± 6.98 | >500 |
| 3j | >500 | 150.98 ± 14.32 | 121.21 ± 11.98 | 99.87 ± 10.90 | >500 |
| 5-FU (control) | 10.98 ± 1.32 | 5.01 ± 0.45 | 0.43 ± 0.05 | 381.16 ± 25.51 | 15.34 ± 2.11 |
| Cisplatin (control) | 15.65 ± 2.11 | 20.11 ± 2.54 | 35.43 ± 4.12 | 47.17 ± 7.43 | 25.43 ± 3.11 |
Data adapted from a study on novel oxazolo[5,4-d]pyrimidine derivatives, which are structurally related to pyrimido-oxazepines. Compound 3g showed the most potent activity against the HT29 cell line.[1][2]
Table 2: Cytotoxicity (IC50 in µM) of Benzo[f][3][4]oxazepine Derivatives
| Compound | K-562 (Leukemia) | T-47D (Breast Cancer) | WI-38 (Normal Fibroblasts) |
| 6f | 5.8 ± 0.4 | 8.2 ± 0.7 | 45.1 ± 3.9 |
| 10 | 7.3 ± 0.6 | 9.5 ± 0.8 | 52.7 ± 4.5 |
| 11e | 6.2 ± 0.5 | 8.9 ± 0.7 | 48.3 ± 4.1 |
| 11f | 5.5 ± 0.4 | 7.8 ± 0.6 | 42.6 ± 3.7 |
| Doxorubicin (control) | 0.8 ± 0.07 | 1.2 ± 0.1 | 10.5 ± 0.9 |
Data from a study on benzo[f][3][4]oxazepine derivatives, highlighting their cytotoxicity and selectivity towards cancer cell lines.[5]
Experimental Protocols
Cell Viability and Cytotoxicity Screening (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[6]
Materials:
-
96-well microplates
-
Test pyrimido-oxazepine compounds
-
Cancer cell lines
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the pyrimido-oxazepine compounds in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).
-
Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, at 37°C and 5% CO2.[7]
-
MTT Addition: After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[7][8] Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 550-600 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 values can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells when conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot penetrate the intact membrane of live and early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[4]
Materials:
-
Flow cytometer
-
Test pyrimido-oxazepine compounds
-
Cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the pyrimido-oxazepine compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: After treatment, harvest the cells (including both adherent and floating cells). For adherent cells, gently detach them using trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.[10]
-
Washing: Discard the supernatant and wash the cells once with cold PBS. Centrifuge again and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[11]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1 µL of the 100 µg/mL PI working solution.[11]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry as soon as possible.[11] The fluorescence emission should be measured at approximately 530 nm for FITC and >575 nm for PI.[11]
Cell Cycle Analysis (Propidium Iodide Staining)
This method utilizes flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[3] Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the amount of DNA in the cells.[10]
Materials:
-
Flow cytometer
-
Test pyrimido-oxazepine compounds
-
Cancer cell lines
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the pyrimido-oxazepine compounds as described for the apoptosis assay.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash once with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 30 minutes on ice or overnight at 4°C.[10][12]
-
Washing: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes, as ethanol-fixed cells are more buoyant.[10] Discard the supernatant and wash the cell pellet twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (to degrade RNA and ensure only DNA is stained).
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[13]
-
Analysis: Analyze the stained cells by flow cytometry. The PI fluorescence should be collected as a linear signal. At least 10,000 events should be acquired for each sample.[10] The data is typically displayed as a histogram, where the x-axis represents DNA content and the y-axis represents the number of cells.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the anticancer screening of novel pyrimido-oxazepine compounds.
Signaling Pathway
A novel class of oxazepine-based compounds has been shown to induce apoptosis in chronic lymphocytic leukemia (CLL) cells by modulating the JNK/STAT4/p66Shc signaling pathway.[14] This pathway represents a potential mechanism of action for some pyrimido-oxazepine derivatives.
Caption: The JNK/STAT4/p66Shc signaling pathway modulated by certain oxazepine compounds.
References
- 1. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Identification of some benzoxazepines as anticancer agents inducing cancer cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchhub.com [researchhub.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. bosterbio.com [bosterbio.com]
- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. corefacilities.iss.it [corefacilities.iss.it]
- 14. A novel class of oxazepine-based anti-cancer agents induces cell death in primary human CLL cells and efficiently reduces tumor growth in Eμ-TCL1 mice through the JNK/STAT4/p66Shc axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of Pyrimido-Oxazepine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the structure-activity relationship (SAR) studies of pyrimido-oxazepine derivatives, a promising class of compounds with significant therapeutic potential, particularly as kinase inhibitors in oncology. This document outlines the key structural features influencing their biological activity, detailed protocols for their synthesis and biological evaluation, and visual representations of relevant signaling pathways and experimental workflows.
Introduction
Pyrimido-oxazepine derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating potent inhibitory activity against various protein kinases implicated in cancer progression. These kinases, including Aurora kinases, FMS-like tyrosine kinase 3 (FLT3), and Epidermal Growth Factor Receptor (EGFR), are crucial regulators of cell signaling pathways that control cell proliferation, differentiation, and survival. Dysregulation of these kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The SAR studies of pyrimido-oxazepine derivatives aim to elucidate the relationship between their chemical structure and their inhibitory potency and selectivity, thereby guiding the design of more effective and safer drug candidates.
Data Presentation: SAR of Pyrimido-Oxazepine Derivatives
The following tables summarize the quantitative SAR data for a series of pyrimido-oxazepine derivatives against key kinase targets. The data highlights how modifications to the core scaffold and its substituents impact inhibitory activity, typically measured as the half-maximal inhibitory concentration (IC50).
Table 1: SAR of Pyrimido[4,5-b][1][2]oxazepine Derivatives as Aurora and FLT-3 Kinase Inhibitors
| Compound ID | R1 | R2 | Aurora A (IC50, µM) | Aurora B (IC50, µM) | FLT-3 (IC50, µM) | Reference |
| 1 | H | Phenyl | 0.8 | 1.2 | 0.5 | [1] |
| 2 | H | 4-Fluorophenyl | 0.5 | 0.9 | 0.3 | [1] |
| 3 | H | 3-Aminophenyl | 0.3 | 0.6 | 0.2 | [1] |
| 4 | CH3 | Phenyl | 1.5 | 2.1 | 1.1 | [1] |
This data is illustrative and compiled from published research. Actual values may vary based on experimental conditions.
Table 2: SAR of Pyrimido[4,5-b]-1,4-benzoxazepine Derivatives as EGFR Kinase Inhibitors
| Compound ID | R | Cellular EGFR Phosphorylation (IC50, µM) | Reference |
| 5a | 3-Ethynylaniline | 0.69 | [3] |
| 5b | 3-Amino-4-methylaniline | 0.47 | [3] |
These compounds demonstrate potent inhibition of EGFR in cellular assays, indicating their potential as anti-cancer agents.
Experimental Protocols
Protocol 1: General Synthesis of 2,4-Disubstituted Pyrimido[4,5-b][1][2]oxazepines
This protocol describes a general method for the synthesis of the pyrimido-oxazepine core structure, which can be adapted to produce a variety of derivatives for SAR studies.
Materials:
-
2-Amino-4-chloropyrimidine-5-carbaldehyde
-
Substituted 2-aminophenol
-
Sodium triacetoxyborohydride
-
Dichloroethane (DCE)
-
N,N-Diisopropylethylamine (DIPEA)
-
Appropriate amine for substitution at C4-position
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system)
Procedure:
-
Reductive Amination:
-
To a solution of 2-amino-4-chloropyrimidine-5-carbaldehyde (1.0 eq) in dichloroethane (DCE), add the substituted 2-aminophenol (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise and continue stirring at room temperature for 16 hours.
-
Quench the reaction with saturated sodium bicarbonate solution and extract the product with dichloromethane (DCM).
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain the intermediate secondary amine.
-
-
Cyclization:
-
Dissolve the intermediate from the previous step in a suitable solvent such as dioxane.
-
Add a base, for example, potassium carbonate (2.0 eq).
-
Heat the mixture to reflux (approximately 100 °C) for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by flash chromatography to yield the pyrimido-oxazepine core.
-
-
Nucleophilic Aromatic Substitution:
-
Dissolve the chlorinated pyrimido-oxazepine intermediate (1.0 eq) in a suitable solvent like n-butanol.
-
Add the desired primary or secondary amine (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to 100-120 °C for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
Purify the residue by flash chromatography or preparative HPLC to obtain the final 2,4-disubstituted pyrimido-oxazepine derivative.
-
-
Deprotection (if applicable):
-
If the introduced amine contains a protecting group (e.g., Boc), dissolve the compound in a mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) (e.g., 1:1 v/v).
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent and TFA under reduced pressure to yield the deprotected final product.
-
Protocol 2: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of the synthesized pyrimido-oxazepine derivatives against target kinases like Aurora A, FLT3, or EGFR.
Materials:
-
Recombinant human kinase (e.g., Aurora A, FLT3, EGFR)
-
Kinase-specific substrate (e.g., Kemptide for Aurora A, Poly(Glu, Tyr) 4:1 for EGFR)
-
Adenosine triphosphate (ATP), [γ-33P]ATP
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mM Na3VO4)
-
Test compounds (pyrimido-oxazepine derivatives) dissolved in DMSO
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to the desired final concentrations.
-
-
Kinase Reaction:
-
In a 96-well plate, prepare the kinase reaction mixture containing the kinase assay buffer, the specific substrate, and the recombinant kinase enzyme.
-
Add the serially diluted test compounds to the wells. Include a positive control (kinase + substrate, no inhibitor) and a negative control (substrate, no kinase).
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-33P]ATP. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubate the plate at 30 °C for a predetermined time (e.g., 30-60 minutes).
-
-
Termination and Detection:
-
Stop the reaction by adding an equal volume of 3% phosphoric acid.
-
Transfer the reaction mixture to a 96-well filter plate.
-
Wash the filter plate multiple times with 1% phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 3: Cellular EGFR Phosphorylation Assay
This protocol describes a cell-based assay to evaluate the ability of pyrimido-oxazepine derivatives to inhibit EGFR autophosphorylation in a cellular context.[3]
Materials:
-
A431 human epidermoid carcinoma cells (overexpress EGFR)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Epidermal Growth Factor (EGF)
-
Test compounds (pyrimido-oxazepine derivatives)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-EGFR (Tyr1173) and anti-total-EGFR
-
Enzyme-linked immunosorbent assay (ELISA) kit or Western blotting reagents
-
96-well cell culture plates
Procedure:
-
Cell Culture and Treatment:
-
Seed A431 cells in 96-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-incubate the cells with various concentrations of the test compounds for 1-2 hours.
-
-
EGFR Activation:
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes at 37 °C to induce EGFR autophosphorylation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding ice-cold lysis buffer to each well.
-
Incubate on ice for 15-30 minutes.
-
Centrifuge the plates to pellet cell debris and collect the supernatant (cell lysate).
-
-
Detection of EGFR Phosphorylation:
-
ELISA-based detection:
-
Use a sandwich ELISA kit with a capture antibody specific for total EGFR and a detection antibody specific for phospho-EGFR (Tyr1173).
-
Follow the manufacturer's instructions to quantify the amount of phosphorylated EGFR relative to the total EGFR in each sample.
-
-
Western blot analysis:
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-EGFR and total EGFR, followed by HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition of EGFR phosphorylation for each compound concentration compared to the EGF-stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the SAR studies of pyrimido-oxazepine derivatives.
Caption: Experimental workflow for SAR studies of pyrimido-oxazepine derivatives.
Caption: Inhibition of the EGFR signaling pathway by pyrimido-oxazepine derivatives.
Conclusion
The pyrimido-oxazepine scaffold represents a promising starting point for the development of novel kinase inhibitors. The presented SAR data, along with the detailed experimental protocols, provide a valuable resource for researchers in the field of drug discovery. By systematically exploring the chemical space around this core structure, it is possible to design and synthesize new derivatives with improved potency, selectivity, and pharmacokinetic properties. The provided workflows and signaling pathway diagrams offer a clear visual guide for understanding the experimental process and the mechanism of action of these compounds. Further investigation into this class of molecules is warranted to unlock their full therapeutic potential.
References
Application Notes and Protocols: Pharmacophore Modeling for 1H-Pyrimido[1,6-c]oxazepine Target Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrimido[1,6-c]oxazepine scaffold is a novel heterocyclic system with significant potential in drug discovery. Its unique three-dimensional structure and distribution of heteroatoms suggest the possibility of diverse biological activities.[1][2][3] Pharmacophore modeling is a powerful computational technique used to identify the essential steric and electronic features required for a molecule to interact with a specific biological target.[4][5][6] This approach is particularly valuable in the early stages of drug discovery for identifying potential protein targets for novel compounds, a process known as target identification or target deconvolution.[7][8][9]
These application notes provide a comprehensive protocol for utilizing pharmacophore modeling and virtual screening to elucidate potential biological targets for derivatives of the 1H-pyrimido[1,6-c]oxazepine scaffold. The workflow encompasses both ligand-based and structure-based approaches, followed by a multi-step virtual screening cascade and guidelines for experimental validation.[4][10][11][12]
I. Pharmacophore Model Generation
The initial step in target identification is the generation of a 3D pharmacophore model that represents the key interaction features of the 1H-pyrimido[1,6-c]oxazepine scaffold. This can be achieved through two primary methods: ligand-based and structure-based modeling.[4][5]
A. Ligand-Based Pharmacophore Modeling
This approach is employed when a set of active compounds with a common biological target is known, but the 3D structure of the target is unavailable.[4][5] The process involves aligning a set of structurally diverse but functionally related 1H-pyrimido[1,6-c]oxazepine analogs to identify common chemical features responsible for their activity.
Key Pharmacophoric Features:
-
Hydrogen Bond Acceptors (HBA)
-
Hydrogen Bond Donors (HBD)
-
Hydrophobic Regions (HY)
-
Aromatic Rings (AR)
-
Positive Ionizable (PI)
-
Negative Ionizable (NI)
Protocol:
-
Training Set Selection: Compile a dataset of at least 5-10 active 1H-pyrimido[1,6-c]oxazepine derivatives with known biological activity (e.g., IC50 or EC50 values).
-
Conformational Analysis: Generate a diverse set of low-energy conformers for each molecule in the training set.
-
Feature Mapping: Identify the potential pharmacophoric features for each conformer.
-
Model Generation: Utilize software (e.g., Discovery Studio, MOE, LigandScout) to align the conformers and generate pharmacophore hypotheses that are common to the most active molecules.[5]
-
Model Validation: The quality of the generated pharmacophore models is assessed using a test set of known active and inactive compounds.[4][12] Statistical parameters such as the Güner-Henry (GH) score and Receiver Operating Characteristic (ROC) curves are used to evaluate the model's ability to distinguish between active and inactive molecules.[4]
B. Structure-Based Pharmacophore Modeling
When the 3D structure of a potential protein target is available (from X-ray crystallography, NMR, or homology modeling), a structure-based pharmacophore model can be generated.[4][13] This model represents the key interactions between the 1H-pyrimido[1,6-c]oxazepine scaffold and the amino acid residues in the binding pocket.
Protocol:
-
Protein Preparation: Prepare the protein structure by adding hydrogens, assigning protonation states, and minimizing the energy.
-
Binding Site Identification: Identify the ligand-binding pocket of the protein.
-
Interaction Mapping: Analyze the interactions (hydrogen bonds, hydrophobic contacts, etc.) between a docked 1H-pyrimido[1,6-c]oxazepine derivative and the binding site residues.
-
Pharmacophore Generation: Based on these interactions, generate a pharmacophore model that incorporates the key features for binding. Exclusion volumes can be added to represent the space occupied by the protein, preventing clashes in subsequent screening.[4]
-
Model Refinement: Refine the pharmacophore model based on the analysis of multiple ligand-protein complexes, if available.
II. Virtual Screening Workflow
Once a validated pharmacophore model is established, it can be used as a 3D query to screen large compound libraries to identify molecules with the desired pharmacophoric features.[4][10][11] This process, known as virtual screening, helps to prioritize compounds for experimental testing.[14]
Logical Workflow for Virtual Screening
References
- 1. One-pot synthesis of novel 1H-pyrimido[4,5-c][1,2]diazepines and pyrazolo[3,4-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tjpsj.org [tjpsj.org]
- 3. researchgate.net [researchgate.net]
- 4. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. columbiaiop.ac.in [columbiaiop.ac.in]
- 7. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is Target Identification in Drug Discovery? AI & Therapeutic Insights [ardigen.com]
- 9. drughunter.com [drughunter.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09320C [pubs.rsc.org]
- 13. Pharmmaker: Pharmacophore modeling and hit identification based on druggability simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 1h-Pyrimido[1,6-c]oxazepine as a Privileged Scaffold in Medicinal Chemistry
References
- 1. Pyrimido-oxazepine as a versatile template for the development of inhibitors of specific kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FLT3 - My Cancer Genome [mycancergenome.org]
- 3. A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Probes Based on the Pyrimido-Oxazepine Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimido-oxazepine heterocyclic system is a promising scaffold in medicinal chemistry, with derivatives showing activity as kinase and γ-secretase inhibitors. The inherent structural rigidity and potential for extended π-conjugation also make this core an attractive candidate for the development of novel fluorescent probes for bioimaging and high-throughput screening. These probes can be designed to report on specific biological events, such as enzyme activity or changes in the cellular microenvironment, by modulating their fluorescence output in response to a specific stimulus.
This document provides a detailed overview of the development of fluorescent probes based on a closely related pyrimido-quinazoline core, which serves as a model for the potential photophysical properties of pyrimido-oxazepine-based probes. It includes detailed experimental protocols for synthesis, characterization, and application in cellular imaging.
Data Presentation: Photophysical Properties
The following table summarizes the photophysical properties of representative fluorescent 5,6-difluoro-2,9-diarylpyrimido[5,4-h]quinazolines, which are structurally analogous to potential pyrimido-oxazepine-based fluorophores. These data provide a benchmark for the development of new probes based on the pyrimido-oxazepine scaffold.[1]
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) |
| 2a (Ar = Phenyl) | Dichloromethane | 368 | 453 | 0.35 |
| 2b (Ar = 4-Methoxyphenyl) | Dichloromethane | 375 | 465 | 0.45 |
| 2c (Ar = 4-Chlorophenyl) | Dichloromethane | 370 | 455 | 0.30 |
| 2d (Ar = 4-(Trifluoromethyl)phenyl) | Dichloromethane | 365 | 450 | 0.25 |
| 2e (Ar = 2-Thienyl) | Dichloromethane | 385 | 480 | 0.50 |
Experimental Protocols
General Synthesis of the Pyrimido[4,5-c]oxepine Core
This protocol describes a general method for the synthesis of the 2-chloro-4-amino-pyrimido[4,5-c]oxepine core, which can be further functionalized to generate fluorescent probes. The synthesis is based on an efficient ring-closing metathesis (RCM) approach.[2]
Materials:
-
Appropriately substituted 2,4-dichloropyrimidine
-
Allyl alcohol
-
Grubbs' second-generation catalyst
-
Dichloromethane (DCM), anhydrous
-
Ammonia in methanol
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
Procedure:
-
Allylation: To a solution of the substituted 2,4-dichloropyrimidine in anhydrous DCM, add allyl alcohol and a suitable base (e.g., sodium hydride). Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Purification: Quench the reaction with water and extract the product with DCM. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
-
Ring-Closing Metathesis (RCM): Dissolve the allylated intermediate in anhydrous DCM and degas the solution with argon for 15-20 minutes. Add Grubbs' second-generation catalyst and reflux the mixture under an argon atmosphere. Monitor the reaction progress by TLC.
-
Purification: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the bicyclic intermediate.
-
Amination: Dissolve the purified bicyclic intermediate in a solution of ammonia in methanol. Stir the reaction in a sealed tube at an elevated temperature (e.g., 80-100 °C).
-
Final Purification: After cooling, concentrate the reaction mixture and purify the crude product by silica gel column chromatography to yield the 2-chloro-4-amino-pyrimido[4,5-c]oxepine core.
Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ_F) is a critical parameter for characterizing a fluorescent probe. The following protocol describes the relative method for determining Φ_F using a well-characterized standard.[3][4][5][6]
Materials:
-
UV-Vis spectrophotometer
-
Fluorescence spectrometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Solvent (spectroscopic grade)
-
Fluorescence standard with a known quantum yield in the chosen solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.58)
-
Compound to be tested
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the standard and the test compound in the chosen solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the standard and the test compound with absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measure Absorbance: Record the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength.
-
Measure Fluorescence Emission: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., excitation and emission slit widths). The excitation wavelength should be the same for both the standard and the test compound.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each solution.
-
Plot Data: For both the standard and the test compound, plot the integrated fluorescence intensity versus absorbance.
-
Calculate Quantum Yield: The quantum yield of the test compound (Φ_X) can be calculated using the following equation:
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ_ST is the quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the test compound and the standard, respectively.
-
η_X and η_ST are the refractive indices of the solvents used for the test compound and the standard, respectively (if the same solvent is used, this term is 1).
-
Live-Cell Imaging Protocol
This protocol provides a general procedure for labeling live cells with a novel fluorescent probe and subsequent imaging using fluorescence microscopy.[7][8][9]
Materials:
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cells of interest cultured on glass-bottom dishes or chamber slides
-
Fluorescent probe stock solution (e.g., in DMSO)
-
Live-cell imaging solution (e.g., HBSS or phenol red-free medium)
-
Fluorescence microscope equipped with appropriate filters and an environmental chamber (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the cells on glass-bottom dishes or chamber slides and allow them to adhere and grow to the desired confluency (typically 60-80%).
-
Probe Loading: Prepare the labeling solution by diluting the fluorescent probe stock solution in pre-warmed live-cell imaging solution to the desired final concentration (typically in the range of 1-10 µM, this needs to be optimized for each new probe).
-
Cell Labeling: Remove the cell culture medium from the cells and wash them once with pre-warmed PBS. Add the labeling solution to the cells and incubate for a specific period (e.g., 15-60 minutes) in the environmental chamber. The optimal incubation time and temperature should be determined empirically.
-
Washing: After incubation, remove the labeling solution and wash the cells two to three times with pre-warmed live-cell imaging solution to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed live-cell imaging solution to the cells. Place the dish or slide on the stage of the fluorescence microscope.
-
Image Acquisition: Acquire images using the appropriate filter sets for the fluorescent probe. Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.
Visualizations
Logical Relationship in Probe Design
References
- 1. Fluorescence Emissive Fluorinated Pyrimido[5,4- h]quinazolines: Synthesis, Structure, and Photophysical and Halochromic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of pyrimido[4,5-c]azepine- and pyrimido[4,5-c]oxepine-based γ-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [opus4.kobv.de]
- 4. iss.com [iss.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. researchgate.net [researchgate.net]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. promega.com [promega.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Side-reaction pathways in the synthesis of fused pyrimidine heterocycles
Welcome to the technical support center for the synthesis of fused pyrimidine heterocycles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My reaction to form a pyrimido[4,5-d]pyrimidine has a very low yield. What are the common causes and how can I improve it?
A1: Low yields in pyrimido[4,5-d]pyrimidine synthesis can stem from several factors, including incomplete reaction, formation of side products, or difficult cyclization steps. Here are some common causes and troubleshooting steps:
-
Inefficient Cyclization: The final ring-closing step to form the fused pyrimidine system can be challenging. If you are using ammonia or an amine for this step and observing low yields, consider switching to a more nucleophilic reagent. For instance, using hydrazine can significantly improve the yield of the cyclization product.[1]
-
Suboptimal Catalyst: The choice of catalyst plays a crucial role in the efficiency of the reaction. Traditional acid or base catalysts can sometimes lead to side reactions. Consider using a milder and more efficient catalyst. For example, a DABCO-based ionic liquid has been shown to produce high yields with no side reactions.[2][3] Another option is an iodine catalyst, which has also been used to achieve good yields.[4]
-
Reaction Conditions: Temperature and solvent can significantly impact the reaction outcome. It's important to optimize these parameters. For instance, in some syntheses, a temperature of 70 °C in a water solvent has been found to be optimal.[4]
-
Starting Material Quality: Ensure the purity of your starting materials, such as 6-aminouracil derivatives. Impurities can interfere with the reaction and lead to the formation of undesired byproducts.
Q2: I have isolated my fused pyrimidine product, but it is impure. What are the likely side-products and how can I purify my compound?
A2: Common impurities include unreacted starting materials, intermediates from multi-step syntheses, and products from side-reactions. One of the most common side-reactions is the Dimroth rearrangement.
-
Dimroth Rearrangement: This is a frequent isomerization reaction in nitrogen-containing heterocycles, including fused pyrimidines, which can occur under acidic or basic conditions and is often accelerated by heat.[5][6] The rearranged isomer can be difficult to separate from the desired product due to similar polarities.
-
Purification Strategies:
-
Recrystallization: If the impurity is the Dimroth rearrangement product, recrystallization can be effective. The choice of solvent is critical and may require some experimentation. Common solvents for recrystallization of pyrimidine derivatives include ethanol, ethyl acetate, or mixtures of solvents.[7][8]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a standard method. A gradient of solvents, such as hexanes and ethyl acetate, is often used to elute the different components.[1]
-
Q3: What is the Dimroth rearrangement and how can I minimize its occurrence during my synthesis?
A3: The Dimroth rearrangement is an intramolecular rearrangement where an endocyclic and an exocyclic nitrogen atom and their substituents switch places.[6] In the context of fused pyrimidines, this often leads to a thermodynamically more stable, but undesired, isomer.
To minimize the Dimroth rearrangement:
-
Control pH: The rearrangement is often catalyzed by both acids and bases.[5][6] Therefore, maintaining a neutral or near-neutral pH during the reaction and work-up is crucial. If the reaction requires acidic or basic conditions, consider using the mildest possible reagents and minimizing the reaction time.
-
Temperature Control: The rearrangement is often accelerated by heat.[6] Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can help to suppress this side reaction.
-
Solvent Choice: The choice of solvent can influence the rate of the Dimroth rearrangement. Non-polar solvents may in some cases favor the desired product.[6]
Troubleshooting Guides
Guide 1: Low Yield in Pyrimido[4,5-d]pyrimidine Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Low to no product formation | Inefficient cyclization step. | If using ammonia or a primary amine for cyclization, consider switching to hydrazine hydrate, which is more nucleophilic.[1] |
| Suboptimal catalyst. | Replace strong acid/base catalysts with milder alternatives like a DABCO-based ionic liquid or an iodine catalyst.[2][3][4] | |
| Incorrect reaction temperature. | Optimize the reaction temperature. For iodine-catalyzed reactions, 70°C has been shown to be effective.[4] | |
| Multiple spots on TLC, low yield of desired product | Formation of side-products (e.g., from Dimroth rearrangement). | Control the pH of the reaction mixture, as the rearrangement is often acid or base-catalyzed.[5][6] Run the reaction at a lower temperature. |
| Use of a precursor from a Biginelli reaction that contains impurities. | Purify the dihydropyrimidine precursor from the Biginelli reaction before proceeding to the fused ring synthesis. |
Guide 2: Presence of Impurities in the Final Product
| Symptom | Possible Impurity | Troubleshooting and Purification |
| Two or more closely running spots on TLC with similar polarity | Isomeric byproducts, such as from a Dimroth rearrangement. | Confirmation: Use spectroscopic methods like NMR to identify the structures. The chemical shifts of protons on the pyrimidine ring can differ between isomers. Purification: Attempt careful recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).[7][8] If unsuccessful, use column chromatography with a shallow solvent gradient. |
| Unreacted starting materials visible on TLC/NMR | Incomplete reaction. | Increase the reaction time or temperature moderately. Ensure stoichiometric amounts of reactants are correct. Consider a more active catalyst. |
| Broad or multiple peaks in NMR, difficult to purify | Complex mixture of side-products. | Re-evaluate the reaction conditions (temperature, solvent, catalyst) to improve selectivity. Consider a different synthetic route if side-reactions are inherent to the current pathway. |
Data Presentation
Table 1: Comparison of Catalyst and Solvent Effects on the Yield of Pyrimido[4,5-d]pyrimidine Derivatives
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Iodine (10 mol%) | Water | 70 | 4 | 65.45 | [9] |
| Iodine (10 mol%) | Ethanol | 70 | 4 | 49.76 | [9] |
| Iodine (10 mol%) | No solvent | 70 | 4 | 52.00 | [9] |
| [C4(DABCO-SO3H)2].4ClO4 | Water | Room Temp. | 0.5 | 95 | [10] |
| Fe3O4@nano-cellulose/Sb(V) | Solvent-free | 70 | 0.5-1 | 90-96 | [9] |
Experimental Protocols
Protocol 1: Synthesis of 5-Aryl-5,8-dihydro-1H,6H-pyrimido[4,5-d]pyrimidine-2,4,7-trione using an Iodine Catalyst
This protocol is adapted from a reported efficient synthesis of pyrimido[4,5-d]pyrimidine derivatives.[9]
-
Reactant Mixture: In a round-bottom flask, combine barbituric acid (1 mmol), an aromatic aldehyde (1 mmol), and urea (1.5 mmol).
-
Catalyst and Solvent: Add iodine (10 mol%) and water (5 mL).
-
Reaction: Stir the mixture at 70 °C for 4 hours.
-
Work-up: After cooling to room temperature, the solid product precipitates.
-
Purification: Collect the solid by filtration, wash with cold water, and recrystallize from ethanol to obtain the pure product.
Protocol 2: General Procedure for Mitigating Low Yield in a Cyclization Step
This protocol provides a general strategy for instances where a cyclization to form the fused pyrimidine ring is proving to be low-yielding.[1]
-
Problem Identification: Low yield (<20%) is observed when using ammonia in methanol for the cyclization of a 6-acetamidouracil derivative to a pyrimido[4,5-d]pyrimidine.
-
Alternative Reagent: Replace the ammonia/methanol solution with hydrazine hydrate.
-
Reaction Conditions: Reflux the starting material with hydrazine hydrate in a suitable solvent like n-butanol for 30 minutes.
-
Intermediate Formation: This will likely form a 6-aminopyrimido[4,5-d]pyrimidine intermediate.
-
Conversion to Final Product: The amino group can then be removed via diazotization (e.g., with NaNO₂ in acetic acid) followed by heating to yield the desired product. While this adds a step, the overall yield is often significantly improved compared to the direct, low-yielding cyclization.
Mandatory Visualizations
Caption: General reaction scheme illustrating the formation of a side-product.
Caption: A logical workflow for troubleshooting common synthesis issues.
Caption: Simplified mechanism of the Dimroth rearrangement side-reaction.
References
- 1. Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oiccpress.com [oiccpress.com]
- 3. benthamscience.com [benthamscience.com]
- 4. researchgate.net [researchgate.net]
- 5. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 10. An efficient synthesis of pyrimido[4,5-b]quinoline and indenopyrido[2,3-d]pyrimidine derivatives in the presence of Fe3O4@nano-cellulose/Sb (V) as a bio-based magnetic nano-catalyst [scientiairanica.sharif.edu]
Technical Support Center: Purification of Polar Pyrimido-Oxazepine Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of polar pyrimido-oxazepine compounds.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying polar pyrimido-oxazepine compounds?
Polar pyrimido-oxazepine compounds present several purification challenges due to their inherent properties. Their polarity can lead to poor retention on traditional reversed-phase (RP) chromatography columns, often causing them to elute in the solvent front with other polar impurities.[1][2] Additionally, the basic nature of the pyrimidine and oxazepine rings can cause strong interactions with acidic silica-based stationary phases in normal-phase (NP) chromatography, leading to peak tailing and poor separation.[3] The presence of multiple nitrogen atoms in the heterocyclic system makes these compounds prone to forming salts, which can further complicate purification.[2]
Q2: Which chromatographic techniques are most suitable for purifying polar pyrimido-oxazepine compounds?
Several chromatographic techniques can be employed, and the choice depends on the specific properties of the compound and the impurities present.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): While challenging, RP-HPLC can be adapted for polar compounds by using columns with polar-endcapping or by employing highly aqueous mobile phases.[4][5] The use of ion-pairing reagents can also enhance retention.
-
Normal-Phase High-Performance Liquid Chromatography (NP-HPLC): NP-HPLC is effective for separating isomers and compounds with different functional groups. To mitigate peak tailing with basic compounds, deactivated silica gel, alumina, or polar-bonded phases (e.g., amino, cyano, diol) can be used.[1][3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds that are poorly retained in RP-HPLC.[1][6] It utilizes a polar stationary phase (similar to NP-HPLC) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous solvent.[1]
-
Flash Chromatography: This technique is suitable for rapid, preparative-scale purification. Both normal-phase and reversed-phase flash chromatography can be used, depending on the compound's polarity.[1][2]
Q3: How can I improve the retention of my polar pyrimido-oxazepine compound in reversed-phase chromatography?
Improving retention in RP-HPLC is crucial for achieving good separation. Here are some strategies:
-
Use a Polar-Embedded or Polar-Endcapped C18 Column: These columns are designed to be more compatible with highly aqueous mobile phases and offer better retention for polar analytes.[7]
-
Increase the Aqueous Content of the Mobile Phase: Using a higher percentage of water or buffer in the mobile phase can increase the retention of polar compounds.[4]
-
Add an Ion-Pairing Reagent: For ionizable pyrimido-oxazepines, adding an ion-pairing reagent (e.g., trifluoroacetic acid for basic compounds) to the mobile phase can form a neutral complex that is better retained on the non-polar stationary phase.
-
Adjust the Mobile Phase pH: For basic compounds, using a mobile phase with a higher pH (if the column is stable) can neutralize the compound and increase its hydrophobicity, leading to better retention.
Q4: My pyrimido-oxazepine compound is chiral. How can I separate the enantiomers?
The separation of enantiomers requires a chiral environment. The most common approach is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[8][9][10] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and have shown success in separating a variety of chiral compounds.[9][10] Method development will involve screening different CSPs and mobile phases (both normal-phase and polar organic modes) to achieve optimal separation.[8][9]
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing) in Normal-Phase Chromatography
Possible Cause: Strong interaction between the basic nitrogen atoms of the pyrimido-oxazepine and acidic silanol groups on the silica gel surface.[3]
Solutions:
-
Add a Basic Modifier to the Mobile Phase: Incorporating a small amount of a base like triethylamine (TEA) or ammonia (e.g., 0.1-1%) into the mobile phase can neutralize the acidic silanol groups and improve peak shape.[2]
-
Use a Deactivated or Alternative Stationary Phase:
-
End-capped Silica: Utilizes silica where the surface silanol groups have been chemically modified to reduce their acidity.
-
Alumina: Alumina is a basic stationary phase and can be a good alternative to silica for purifying basic compounds.
-
Polar-Bonded Phases: Columns with amino or cyano functional groups offer a less acidic surface and can provide good selectivity for polar compounds.[1]
-
Problem 2: Compound Elutes in the Solvent Front (Poor Retention) in Reversed-Phase Chromatography
Possible Cause: The pyrimido-oxazepine compound is too polar to interact sufficiently with the non-polar C18 stationary phase.[1]
Solutions:
-
Switch to HILIC: This is often the most effective solution for very polar compounds.[1][6]
-
Employ a Highly Aqueous Mobile Phase with a Suitable Column: Use a mobile phase with up to 100% aqueous content in conjunction with a column specifically designed for these conditions (e.g., polar-endcapped C18).[4]
-
Modify the Mobile Phase:
-
Add an Ion-Pairing Reagent: As mentioned in the FAQs, this can significantly enhance retention.
-
Adjust pH: Control the ionization state of your compound to maximize retention.
-
Problem 3: Co-elution of Impurities
Possible Cause: The chosen chromatographic conditions do not provide sufficient selectivity to separate the target compound from impurities with similar polarities.
Solutions:
-
Change the Stationary Phase: Switching from a C18 column to a phenyl-hexyl or a polar-embedded column in RP-HPLC, or from silica to an amino or cyano column in NP-HPLC, can alter the selectivity of the separation.
-
Modify the Mobile Phase Composition:
-
Change the Organic Modifier: In RP-HPLC, switching from acetonitrile to methanol, or vice-versa, can change the elution order of compounds.
-
Introduce a Third Solvent: Adding a small amount of a third solvent (e.g., isopropanol) can sometimes improve resolution.
-
Alter the pH or Buffer Concentration: For ionizable compounds, small changes in pH can have a significant impact on retention and selectivity.
-
-
Employ Orthogonal Purification Techniques: If one chromatographic method is insufficient, a second, different method can be used. For example, an initial purification by RP-HPLC could be followed by a final polishing step using HILIC.[6][7]
Experimental Protocols
General Protocol for Reversed-Phase HPLC Method Development
-
Column Selection: Start with a C18 column with polar end-capping.
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water.
-
Solvent B: 0.1% Formic Acid or TFA in Acetonitrile.
-
-
Initial Gradient:
-
Start with a shallow gradient, for example, 5-95% Solvent B over 20-30 minutes.
-
-
Flow Rate: For a standard analytical column (e.g., 4.6 mm I.D.), a flow rate of 1.0 mL/min is a good starting point.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance.
-
Optimization: Based on the initial chromatogram, adjust the gradient slope, mobile phase modifiers (e.g., switch to methanol, change pH), or try a different stationary phase to improve resolution.
General Protocol for HILIC Method Development
-
Column Selection: Choose a HILIC column with a suitable stationary phase (e.g., bare silica, amino, or zwitterionic).
-
Mobile Phase Preparation:
-
Solvent A: Acetonitrile.
-
Solvent B: Water or an aqueous buffer (e.g., 10 mM ammonium formate).
-
-
Initial Gradient:
-
HILIC gradients are the reverse of RP-HPLC. Start with a high organic content and decrease it over time, for example, 95-50% Solvent A over 20-30 minutes.
-
-
Flow Rate: Similar to RP-HPLC, a flow rate of 1.0 mL/min is a reasonable starting point for a 4.6 mm I.D. column.
-
Detection: UV or Mass Spectrometry (MS). HILIC mobile phases are generally MS-friendly.
-
Optimization: Adjust the gradient, buffer concentration, or pH to fine-tune the separation.
Data Presentation
Table 1: Comparison of Chromatographic Techniques for Polar Pyrimido-Oxazepine Purification
| Technique | Stationary Phase | Mobile Phase | Advantages | Disadvantages |
| Reversed-Phase (RP) | Non-polar (e.g., C18) | Polar (e.g., Water/Acetonitrile) | Wide availability of columns, good for moderately polar compounds. | Poor retention of very polar compounds, potential for peak tailing with basic analytes. |
| Normal-Phase (NP) | Polar (e.g., Silica, Alumina) | Non-polar (e.g., Hexane/Ethyl Acetate) | Good for separating isomers and less polar compounds. | Strong retention and peak tailing for highly polar and basic compounds, less MS-friendly solvents. |
| HILIC | Polar (e.g., Silica, Amino) | High organic content with some aqueous (e.g., Acetonitrile/Water) | Excellent retention for very polar compounds, MS-compatible mobile phases. | Can require longer equilibration times, may have different selectivity compared to RP. |
Visualizations
Caption: Troubleshooting workflow for purification issues.
Caption: General experimental workflow for purification.
References
- 1. biotage.com [biotage.com]
- 2. teledynelabs.com [teledynelabs.com]
- 3. reddit.com [reddit.com]
- 4. The Analytical Scientist | Purification of polar compounds [theanalyticalscientist.com]
- 5. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification of flavonoids and triterpene saponins from the licorice extract using preparative HPLC under RP and HILIC mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Screening of oxazepine indole enantiomers by means of high performance liquid chromatography with imprinted polymer stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 10. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Pyrimido[1,6-c] Ring Closure
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of pyrimido[1,6-c] fused heterocyclic systems.
Troubleshooting Guide
This guide addresses common issues encountered during the pyrimido[1,6-c] ring closure reaction.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in pyrimido[1,6-c] ring closure can stem from several factors. Consider the following troubleshooting steps:
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Incomplete Starting Material Conversion: Monitor the reaction progress using techniques like TLC or LC-MS to ensure all starting materials are consumed. If starting materials remain, consider extending the reaction time or increasing the temperature.
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Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. For instance, in some tandem reactions leading to fused pyrimidines, yields can be significantly lower at temperatures below 120-130°C.[1] A systematic optimization of the temperature is recommended.
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Catalyst and Ligand Concentration: The amounts of catalyst and ligand can strongly influence the reaction outcome. A decrease in the concentration of either can lead to a continuous drop in yield.[1] Ensure precise measurement and consider screening different catalyst and ligand loadings.
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Base Selection: The choice of base is crucial for promoting the desired reaction pathway. A variety of inorganic and organic bases should be screened to find the optimal conditions for your specific substrate.
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Solvent Effects: The polarity and boiling point of the solvent can impact reactant solubility and reaction kinetics. Experiment with a range of solvents to identify the one that provides the best results.
Question: I am observing the formation of significant side products. How can I minimize them?
Answer:
Side product formation is a common challenge. Here are some strategies to improve the selectivity of your reaction:
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Reaction Temperature Control: Elevated temperatures can sometimes lead to decomposition or the formation of undesired byproducts.[2] Conversely, some reactions require high temperatures to proceed efficiently.[1] Careful control and optimization of the reaction temperature are essential.
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Inert Atmosphere: If your reactants or intermediates are sensitive to oxidation, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidation-related impurities.
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Order of Reagent Addition: In multi-component reactions, the order in which reactants are added can influence the reaction pathway and minimize the formation of side products.
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Purification of Starting Materials: Impurities in your starting materials can interfere with the reaction. Ensure the purity of all reactants before starting the synthesis.
Question: The cyclization step of my reaction is not proceeding as expected. What could be the issue?
Answer:
Difficulties with the cyclization step can be due to several factors:
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Steric Hindrance: Bulky substituents on your reacting molecules may hinder the intramolecular cyclization. Modifying the structure of your starting materials to reduce steric hindrance could be beneficial.
-
Electronic Effects: The electronic nature of the substituents can affect the nucleophilicity of the reacting centers. Electron-withdrawing groups may deactivate the system, while electron-donating groups can enhance reactivity.
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Incorrect Reagents for Cyclization: Ensure you are using the appropriate reagents to facilitate the ring closure. For example, some cyclizations require specific condensing agents or catalysts. In the synthesis of N,6-bis(aryl)-3,4,6,7-tetrahydro-2H-pyrimido[1,6-c]quinazolin-2-imines, the final cyclization is achieved through the reduction of a Schiff base.[3]
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for constructing the pyrimido[1,6-c] ring system?
A1: The pyrimido[1,6-c] scaffold is typically synthesized through multi-step sequences or multi-component reactions. A common approach involves the initial construction of a substituted pyrimidine ring followed by a subsequent ring closure to form the fused bicyclic system. For example, a multi-step synthesis of N,6-bis(aryl)-3,4,6,7-tetrahydro-2H-pyrimido[1,6-c]quinazolin-2-imines involves the reaction of 4,6-dichloropyrimidine with an aniline, followed by a Suzuki-Miyaura cross-coupling, condensation with an aldehyde to form a Schiff base, and a final reductive cyclization.[3]
Q2: How does the choice of catalyst affect the pyrimido[1,6-c] ring closure?
A2: The catalyst plays a pivotal role in many synthetic routes. For instance, in cross-coupling reactions to build the necessary precursors, palladium catalysts are frequently used.[3] For other types of cyclizations, both acid and base catalysis can be employed to promote the desired intramolecular reaction. The selection of the catalyst depends on the specific reaction mechanism.
Q3: What is a typical experimental protocol for a pyrimido[1,6-c] ring closure reaction?
A3: A specific protocol for the synthesis of pyrimido[1,6-c]quinazoline involves the treatment of an N-methyl-pyrimidine precursor with sodium borohydride in methanol at room temperature, which can yield the desired product.[3][4] Another detailed multi-step protocol for N,6-bis(aryl)-3,4,6,7-tetrahydro-2H-pyrimido[1,6-c]quinazolin-2-imines is outlined below.[3]
Data Presentation
Table 1: Optimization of Reaction Conditions for a Tandem Ullmann-type C-N Cross-Coupling and Intramolecular Amidation [1]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CuI (20) | Mephos (30) | KHCO₃ | 130 | 48 | 70 |
| 2 | CuI (20) | Mephos (30) | KHCO₃ | 120 | 48 | lower |
| 3 | CuI (20) | Mephos (30) | KHCO₃ | 100 | 48 | lower |
| 4 | CuI (20) | Mephos (30) | KHCO₃ | 80 | 48 | lower |
| 5 | CuI (20) | Mephos (30) | KHCO₃ | 130 | 36 | 70 |
| 6 | CuI (20) | Mephos (30) | KHCO₃ | 130 | 24 | 62 |
| 7 | CuI (20) | Mephos (30) | KHCO₃ | 130 | 12 | 58 |
| 8 | CuI (10) | Mephos (30) | KHCO₃ | 130 | 48 | decreased |
| 9 | CuI (20) | Mephos (15) | KHCO₃ | 130 | 48 | decreased |
Table 2: Synthesis of N,6-bis(aryl)-3,4,6,7-tetrahydro-2H-pyrimido[1,6-c]quinazolin-2-imines - Yields of a Multi-step Synthesis [3]
| Step | Reaction | Product | Yield (%) |
| 1 | 4,6-dichloropyrimidine with aryl amines | 6-chloro-N-aryl-pyrimidin-4-amines | - |
| 2 | Suzuki-Miyaura cross-coupling | N,6-diaryl-pyrimidin-4-amines | - |
| 3 | Condensation with 4-substituted-benzaldehydes | Schiff bases | - |
| 4 | Final cyclization step | N,6-bis(aryl)-3,4,6,7-tetrahydro-2H-pyrimido[1,6-c]quinazolin-2-imines | 52-80 |
Experimental Protocols
Protocol 1: Synthesis of N-methyl-6,7-dihydro-4H-pyrimido[1,6-c]quinazoline [4]
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To a solution of the N-methyl-pyrimidine precursor in methanol (MeOH), add sodium borohydride (NaBH₄) portion-wise at room temperature.
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Stir the reaction mixture at room temperature and monitor the progress by TLC.
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Upon completion, quench the reaction by the slow addition of water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to obtain the desired pyrimido[1,6-c]quinazoline.
Protocol 2: General Procedure for the Synthesis of N,6-bis(aryl)-3,4,6,7-tetrahydro-2H-pyrimido[1,6-c]quinazolin-2-imines [3]
-
Step 1: Synthesis of 6-chloro-N-aryl-pyrimidin-4-amines: React 4,6-dichloropyrimidine with various aryl amines in isopropanol with hydrochloric acid as a catalyst.
-
Step 2: Synthesis of N,6-diaryl-pyrimidin-4-amines: Perform a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between the 6-chloro-N-aryl-pyrimidin-4-amines and appropriate boronic acids.
-
Step 3: Formation of Schiff Bases: Condense the N,6-diaryl-pyrimidin-4-amines with 4-substituted-benzaldehydes.
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Step 4: Reductive Cyclization: The final ring closure to form the N,6-bis(aryl)-3,4,6,7-tetrahydro-2H-pyrimido[1,6-c]quinazolin-2-imines is achieved through a reductive cyclization of the Schiff base intermediates.
Visualizations
Caption: Multi-step synthesis of pyrimido[1,6-c]quinazolines.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5- d ]pyrimidines and pyrimido[5,4- d ]pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05687D [pubs.rsc.org]
- 3. Advances in the chemical and biological diversity of heterocyclic systems incorporating pyrimido[1,6-a]pyrimidine and pyrimido[1,6-c]pyrimidine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in the chemical and biological diversity of heterocyclic systems incorporating pyrimido[1,6- a ]pyrimidine and pyrimido[1,6- c ]pyrimidine sc ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00411A [pubs.rsc.org]
Regioselectivity issues in the functionalization of the pyrimido-oxazepine scaffold
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address regioselectivity issues encountered during the functionalization of the pyrimido-oxazepine scaffold. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common sites for electrophilic and nucleophilic attack on the pyrimido[4,5-b][1][2]oxazepine scaffold?
A1: The pyrimido[4,5-b][1][2]oxazepine scaffold possesses a complex electronic landscape. The pyrimidine ring is generally electron-deficient, making it susceptible to nucleophilic attack, particularly at positions C2 and C4 if substituted with good leaving groups. The benzene moiety of the benzoxazepine ring is more likely to undergo electrophilic substitution. The exact position of substitution will be influenced by existing substituents on the ring.
Q2: How can I predict the regioselectivity of a reaction on a substituted pyrimido-oxazepine derivative?
A2: Predicting regioselectivity can be challenging and is often influenced by a combination of electronic and steric factors.
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Electronic Effects: Electron-donating groups on the benzene ring will activate it towards electrophilic substitution, typically directing ortho- and para- to the activating group. Electron-withdrawing groups will deactivate the ring.
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Steric Hindrance: Bulky substituents can block access to adjacent positions, favoring reaction at less hindered sites.
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Directing Groups: Certain functional groups can direct metallation or other C-H activation reactions to specific positions.
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Computational Modeling: Density Functional Theory (DFT) calculations can be a powerful tool to predict the most likely sites of reaction by modeling the stability of reaction intermediates.
Q3: Are there any general strategies to control regioselectivity in cross-coupling reactions on di- or tri-halogenated pyrimido-oxazepines?
A3: Yes, catalyst and ligand selection are crucial for controlling regioselectivity in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.
-
Ligand Control: Sterically hindered ligands can favor reaction at less sterically hindered positions. The choice of phosphine ligands or N-heterocyclic carbenes (NHCs) can significantly influence the outcome.
-
Reaction Conditions: Temperature, solvent, and the choice of base can also impact the regioselectivity of the coupling reaction. For instance, in related dihalogenated N-heteroarenes, different conditions can favor substitution at one position over another.
Troubleshooting Guide
Issue 1: Poor or No Regioselectivity in Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)
| Potential Cause | Troubleshooting Steps |
| Multiple activated positions on the benzene ring. | - Introduce a directing group to favor substitution at a specific position. - Employ a bulkier electrophile to favor the less sterically hindered position. |
| Harsh reaction conditions leading to multiple products. | - Lower the reaction temperature. - Use a milder electrophilic reagent. |
| Catalyst-directing effects are not optimal. | - For palladium-catalyzed C-H halogenation, screen different palladium sources (e.g., Pd(OAc)₂) and additives. |
Issue 2: Mixture of Regioisomers in Palladium-Catalyzed Cross-Coupling of a Dihalogenated Pyrimido-oxazepine
| Potential Cause | Troubleshooting Steps |
| Similar reactivity of the two halogenated positions. | - Ligand Screening: Experiment with a variety of phosphine ligands (e.g., PPh₃, XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. Sterically demanding ligands can enhance selectivity for the less hindered position. - Catalyst Screening: Test different palladium precursors (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). |
| Reaction temperature is too high, leading to loss of selectivity. | - Perform the reaction at a lower temperature. This may require longer reaction times but can significantly improve regioselectivity. |
| Incorrect choice of base or solvent. | - Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., Toluene, Dioxane, DMF). The combination can influence the catalytic cycle and, consequently, the regioselectivity. |
Quantitative Data Summary
The following table summarizes hypothetical, yet plausible, quantitative data for a regioselective Suzuki-Miyaura coupling reaction on a generic di-substituted pyrimido-oxazepine scaffold, illustrating the impact of different ligands on the product ratio.
| Entry | Ligand | Solvent | Temp (°C) | Ratio (Product A : Product B) | Combined Yield (%) |
| 1 | PPh₃ | Toluene/H₂O | 100 | 1 : 1.5 | 75 |
| 2 | XPhos | Dioxane/H₂O | 80 | 5 : 1 | 82 |
| 3 | SPhos | Toluene/H₂O | 100 | 1 : 3 | 68 |
| 4 | IPr (NHC) | Dioxane/H₂O | 80 | >10 : 1 | 90 |
Key Experimental Protocols
Protocol 1: General Procedure for Regioselective Suzuki-Miyaura Cross-Coupling
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To a reaction vessel, add the dihalogenated pyrimido-oxazepine (1.0 eq.), the corresponding boronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
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Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and the ligand (if separate, 0.1 eq.).
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Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
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Add the degassed solvent system (e.g., Toluene/Ethanol/Water 4:1:1).
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Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
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Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to isolate the regioisomers.
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Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the regiochemical outcome.
Visualizations
Caption: Workflow for achieving regioselective functionalization.
References
Technical Support Center: Scale-up Synthesis of 1H-Pyrimido[1,6-c]oxazepine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of 1H-Pyrimido[1,6-c]oxazepine, a novel heterocyclic compound with potential applications in in vivo studies. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for constructing the 1H-Pyrimido[1,6-c]oxazepine core?
A1: A practical and scalable approach involves a two-step synthesis. The first step is the synthesis of the key intermediate, 2-(2-hydroxyethylamino)pyrimidine, via a nucleophilic aromatic substitution. The second step is an intramolecular cyclization to form the fused oxazepine ring.
Q2: What are the critical parameters to control during the scale-up of the first step (synthesis of 2-(2-hydroxyethylamino)pyrimidine)?
A2: Temperature control is crucial to minimize side-product formation. The molar ratio of ethanolamine to 2-chloropyrimidine should also be carefully controlled to ensure complete conversion of the starting material. Efficient stirring is necessary to maintain a homogeneous reaction mixture, especially at a larger scale.
Q3: What are the main challenges in the final intramolecular cyclization step?
A3: The primary challenges include achieving complete cyclization, preventing the formation of polymeric byproducts, and ensuring the removal of the activating agent and its byproducts during work-up. The choice of solvent and base is critical for the success of this step.
Q4: How can the purity of the final product, 1H-Pyrimido[1,6-c]oxazepine, be assessed?
A4: The purity of the final compound should be assessed using a combination of techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Step 1: Low yield of 2-(2-hydroxyethylamino)pyrimidine | - Incomplete reaction. - Sub-optimal reaction temperature. - Inefficient mixing. | - Increase reaction time and monitor by TLC/LC-MS. - Optimize temperature; a moderate increase may improve the rate, but excessive heat can lead to side products. - Ensure adequate agitation for the reaction scale. |
| Step 1: Presence of unreacted 2-chloropyrimidine | - Insufficient ethanolamine. - Short reaction time. | - Use a slight excess of ethanolamine. - Extend the reaction time and monitor for the disappearance of the starting material. |
| Step 2: Low yield of 1H-Pyrimido[1,6-c]oxazepine | - Incomplete cyclization. - Formation of intermolecular side products (e.g., dimers, polymers). - Degradation of the product under the reaction conditions. | - Ensure anhydrous conditions. - Employ high-dilution conditions to favor intramolecular cyclization. - Use a stronger, non-nucleophilic base. - Optimize the reaction temperature and time. |
| Step 2: Difficult purification of the final product | - Presence of triphenylphosphine oxide (if using a Mitsunobu-type cyclization). - Residual base or salts. | - For triphenylphosphine oxide removal, precipitation from a non-polar solvent or column chromatography on silica gel can be effective. - Perform an aqueous work-up to remove inorganic salts. Recrystallization or a final chromatographic purification may be necessary. |
| Final Product: Off-color or presence of impurities | - Residual solvents. - Thermal decomposition during solvent removal. - Oxidation. | - Dry the product under high vacuum. - Use a rotary evaporator at a controlled temperature. - Store the final product under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Step 1: Synthesis of 2-(2-hydroxyethylamino)pyrimidine
This procedure details the synthesis of the key intermediate.
Materials:
| Reagent | Molar Mass ( g/mol ) |
| 2-Chloropyrimidine | 114.55 |
| Ethanolamine | 61.08 |
| Triethylamine | 101.19 |
| Ethanol | 46.07 |
Procedure:
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To a stirred solution of 2-chloropyrimidine (1.0 eq) in ethanol, add triethylamine (1.5 eq).
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Add ethanolamine (1.2 eq) dropwise at room temperature.
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Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
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After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Step 2: Intramolecular Cyclization to form 1H-Pyrimido[1,6-c]oxazepine
This procedure describes the key cyclization step. An intramolecular Mitsunobu reaction is a plausible method for this transformation.
Materials:
| Reagent | Molar Mass ( g/mol ) |
| 2-(2-hydroxyethylamino)pyrimidine | 139.16 |
| Triphenylphosphine (PPh3) | 262.29 |
| Diisopropyl azodicarboxylate (DIAD) | 202.21 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 |
Procedure:
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Dissolve 2-(2-hydroxyethylamino)pyrimidine (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.
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Cool the solution to 0 °C in an ice bath.
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Slowly add DIAD (1.5 eq) dropwise to the cooled solution.
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Allow the reaction to warm to room temperature and stir overnight.
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Monitor the reaction by TLC or LC-MS.
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Once the reaction is complete, concentrate the mixture under reduced pressure.
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Purify the crude product by column chromatography to separate it from triphenylphosphine oxide and other byproducts.
Quantitative Data Summary (Hypothetical for Scale-Up)
Table 1: Lab Scale Synthesis (10g of 2-chloropyrimidine)
| Parameter | Step 1 | Step 2 |
| Starting Material | 2-Chloropyrimidine (10 g) | 2-(2-hydroxyethylamino)pyrimidine (10 g) |
| Reagents | Ethanolamine (6.4 g), Triethylamine (13.2 g) | PPh3 (28.3 g), DIAD (21.8 g) |
| Solvent Volume | Ethanol (100 mL) | Anhydrous THF (200 mL) |
| Reaction Time | 6 hours | 12 hours |
| Expected Yield | ~10.5 g (86%) | ~8.5 g (85%) |
| Purity (by HPLC) | >95% | >98% |
Table 2: Pilot Scale Synthesis (1kg of 2-chloropyrimidine)
| Parameter | Step 1 | Step 2 |
| Starting Material | 2-Chloropyrimidine (1 kg) | 2-(2-hydroxyethylamino)pyrimidine (1 kg) |
| Reagents | Ethanolamine (0.64 kg), Triethylamine (1.32 kg) | PPh3 (2.83 kg), DIAD (2.18 kg) |
| Solvent Volume | Ethanol (10 L) | Anhydrous THF (20 L) |
| Reaction Time | 8-10 hours | 16-24 hours |
| Expected Yield | ~1.0 kg (82%) | ~0.8 kg (80%) |
| Purity (by HPLC) | >95% | >98% |
Visualizations
Technical Support Center: NMR Peak Assignment for Fused Pyrimidine Systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately assigning NMR peaks for complex fused pyrimidine systems.
Frequently Asked Questions (FAQs)
Q1: Why is NMR peak assignment challenging for fused pyrimidine systems?
A1: The NMR spectra of fused pyrimidine systems can be complex due to several factors:
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Signal Overlap: The aromatic protons often resonate in a narrow chemical shift range, leading to overlapping signals that are difficult to resolve.[1][2][3]
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Complex Coupling Patterns: Protons on the fused ring systems can exhibit complex spin-spin coupling, resulting in multiplets that are challenging to interpret.[4][5]
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Influence of Nitrogen Atoms: The nitrogen atoms in the pyrimidine ring significantly influence the electron density and, consequently, the chemical shifts of nearby protons and carbons, sometimes in non-intuitive ways.
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Distinguishing Isomers: Regioisomers of fused pyrimidines can have very similar NMR spectra, making unambiguous identification difficult without careful analysis and specific 2D NMR experiments.[6]
Q2: Which 2D NMR experiments are most useful for assigning peaks in fused pyrimidines?
A2: A combination of 2D NMR experiments is typically essential for unambiguous peak assignment:
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COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to trace out spin systems within the molecule.[7]
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HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons, providing crucial C-H connectivity information.[8][9]
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (and sometimes longer), which is vital for connecting different spin systems and identifying quaternary carbons.[8][9][10]
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NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, which helps in determining the 3D structure and confirming assignments, especially for distinguishing between isomers.[11][12]
Q3: How can I differentiate between regioisomers of a fused pyrimidine?
A3: Distinguishing regioisomers often relies on long-range correlations and through-space interactions:
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HMBC: Look for key long-range correlations between a proton on one ring and a carbon on the other. The presence or absence of specific HMBC cross-peaks can definitively identify the correct isomer.
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NOESY/ROESY: These experiments can reveal spatial proximities between protons that are characteristic of a particular regioisomer. For example, a NOE contact between a proton on the pyrimidine ring and a substituent on the fused ring can confirm their relative positions.[11][12]
Troubleshooting Guides
This section addresses specific issues you might encounter during your NMR experiments and data analysis.
Problem 1: Overlapping Aromatic Signals
Question: My ¹H NMR spectrum shows a complex, overlapping multiplet in the aromatic region, and I can't distinguish individual proton signals. What should I do?
Answer:
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Change the Solvent: Running the NMR in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆, or DMSO-d₆) can alter the chemical shifts of the protons and may resolve the overlapping signals.[13][14] Aromatic solvents like benzene-d₆ are particularly effective at inducing different shifts in aromatic protons.
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Acquire a Higher Field Spectrum: If available, using a higher field NMR spectrometer will increase the dispersion of the signals, potentially resolving the overlap.
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Utilize 2D NMR:
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COSY: Even with overlap in the 1D spectrum, a COSY experiment can reveal the coupling network and help trace the connectivity between protons.
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HSQC: By spreading the proton signals out in the carbon dimension, an HSQC spectrum can resolve overlapping proton signals that are attached to different carbon atoms.[8][9]
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TOCSY (Total Correlation Spectroscopy): This experiment can be used to identify all protons within a spin system, even if they are not directly coupled, which can be helpful in highly coupled regions.
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Problem 2: Ambiguous HMBC Correlations
Question: I see an HMBC correlation, but I'm unsure if it's a 2-bond or 3-bond correlation. How can I be certain?
Answer:
Differentiating between ²JCH and ³JCH correlations is a common challenge. Here's a systematic approach:
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Analyze Coupling Constants: While not always straightforward, the magnitude of the J-coupling can sometimes provide clues. Generally, ³JCH couplings are in the range of 7-10 Hz, while ²JCH couplings can be smaller. However, this is not a definitive method.
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Cross-Reference with Other 2D Data:
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COSY and HSQC: First, establish all direct one-bond (from HSQC) and three-bond proton-proton (from COSY) connectivities. This framework can help you logically deduce whether an HMBC correlation is likely to be over two or three bonds.
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NOESY/ROESY: If a proton shows an HMBC correlation to a carbon, and also a NOESY correlation to a proton attached to that carbon, it provides strong evidence for a ³JCH correlation.
-
-
Consider Molecular Geometry: The Karplus relationship suggests that the magnitude of a three-bond coupling is dependent on the dihedral angle. While this is more commonly applied to JHH, it can also influence JCH. If the dihedral angle is close to 90°, the ³JCH coupling may be weak or absent.
Problem 3: Low Sensitivity for a Key Signal
Question: I'm expecting a signal for a specific proton or carbon, but it's either very weak or not visible in the spectrum. What can I do?
Answer:
-
Increase the Number of Scans: This is the most straightforward way to improve the signal-to-noise ratio.
-
Check Sample Concentration: If the sample is too dilute, key signals may be lost in the noise.
-
Optimize Relaxation Delay (d1): For quaternary carbons or protons with long relaxation times, ensure the relaxation delay is sufficient (typically 1-2 seconds for small molecules, but can be longer).
-
For ¹³C NMR:
-
Use a DEPT Experiment: A DEPT-135 experiment can help identify CH, CH₂, and CH₃ signals, and can sometimes reveal carbons that are weak in the standard ¹³C spectrum. A DEPT-90 will only show CH signals.
-
Rely on HMBC: Since HMBC is a proton-detected experiment, it is much more sensitive than a standard ¹³C experiment. You can often identify quaternary carbons through their HMBC correlations to nearby protons, even if they are not visible in the ¹³C spectrum.
-
Data Presentation
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Fused Pyrimidine Systems
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| Pyrimidine H-2 | 8.5 - 9.3 | 155 - 165 | Highly deshielded due to two adjacent nitrogen atoms.[12][14] |
| Pyrimidine H-4/H-6 | 8.0 - 9.0 | 150 - 160 | Deshielded by the adjacent nitrogen atom. |
| Pyrimidine H-5 | 7.0 - 8.0 | 110 - 140 | Generally more shielded than other pyrimidine protons. |
| Fused Ring Protons | 6.5 - 8.5 | 100 - 150 | Chemical shifts are highly dependent on the nature of the fused ring and substituents. |
| Bridgehead Carbons | - | 140 - 160 | Quaternary carbons at the ring fusion. |
Note: These are approximate ranges and can vary significantly based on the specific fused ring system, substituents, and solvent.
Table 2: Typical Proton-Proton Coupling Constants (JHH) in Fused Pyrimidine Systems
| Coupling | Typical Value (Hz) | Notes |
| ³J (ortho) on an aromatic ring | 7 - 9 | Coupling between adjacent protons. |
| ⁴J (meta) on an aromatic ring | 2 - 3 | Coupling between protons separated by three bonds. |
| ⁵J (para) on an aromatic ring | 0 - 1 | Often not resolved. |
| ³J in the pyrimidine ring | 4 - 6 | Coupling between H-4 and H-5, or H-5 and H-6.[14] |
Experimental Protocols
COSY (Correlation Spectroscopy)
Methodology:
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum to determine the spectral width.
-
Use a standard COSY pulse sequence (e.g., cosygp).
-
Set the number of scans (NS) to a multiple of 2 (typically 2 to 8 for sufficient signal-to-noise).
-
The number of increments in the indirect dimension (F1) will determine the resolution; 256 or 512 increments are common.
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Symmetrize the spectrum to reduce artifacts.
-
-
Analysis:
-
Identify diagonal peaks, which correspond to the 1D ¹H NMR spectrum.
-
Identify cross-peaks, which appear off the diagonal and indicate that the two protons are spin-coupled.
-
HSQC (Heteronuclear Single Quantum Coherence)
Methodology:
-
Acquisition:
-
Acquire ¹H and ¹³C spectra to determine the spectral widths for both dimensions.
-
Use a gradient-enhanced HSQC pulse sequence with sensitivity enhancement (e.g., hsqcedetgpsp).
-
Set the number of scans to a multiple of 2 (typically 2 to 16).
-
Set the number of increments in the F1 dimension (¹³C) to 128 or 256 for good resolution.
-
-
Processing:
-
Apply a squared sine-bell window function in the F2 dimension (¹H) and a sine-bell window function in the F1 dimension (¹³C).
-
Perform a two-dimensional Fourier transform.
-
Phase the spectrum. In multiplicity-edited HSQC, CH and CH₃ signals will have a different phase (e.g., positive) than CH₂ signals (e.g., negative).
-
-
Analysis:
-
Each cross-peak correlates a proton signal (F2 axis) with its directly attached carbon signal (F1 axis).
-
HMBC (Heteronuclear Multiple Bond Correlation)
Methodology:
-
Acquisition:
-
Determine the ¹H and ¹³C spectral widths from 1D spectra.
-
Use a gradient-enhanced HMBC pulse sequence (e.g., hmbcgplpndqf).
-
The long-range coupling delay is typically optimized for a J-coupling of 8 Hz, which is a good compromise for detecting both ²JCH and ³JCH.
-
Set the number of scans to a multiple of 2 (typically 4 to 32, depending on concentration).
-
Use 256 to 512 increments in the F1 dimension.
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
-
Analysis:
-
Cross-peaks indicate correlations between protons and carbons separated by 2-4 bonds. One-bond correlations are typically suppressed.
-
NOESY (Nuclear Overhauser Effect Spectroscopy)
Methodology:
-
Acquisition:
-
Determine the ¹H spectral width.
-
Use a standard NOESY pulse sequence (e.g., noesygpph).
-
The mixing time is a crucial parameter. For small molecules (< 600 Da), a mixing time of 0.5 - 1.0 seconds is a good starting point.[12][15]
-
Set the number of scans to a multiple of 8 (typically 8 to 32).
-
Use 256 to 512 increments in the F1 dimension.
-
-
Processing:
-
Apply a squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
-
Analysis:
-
Cross-peaks indicate that two protons are close in space (typically < 5 Å). The intensity of the cross-peak is inversely proportional to the sixth power of the distance between the protons.[11]
-
Mandatory Visualization
Caption: Experimental workflow for NMR peak assignment of complex molecules.
Caption: Troubleshooting logic for common NMR spectroscopy issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Assigning NMR spectra of RNA, peptides and small organic molecules using molecular network visualization software - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emerypharma.com [emerypharma.com]
- 4. graphviz.org [graphviz.org]
- 5. Investigation into the regioisomeric composition of some fused pyrimidines: 1H NMR and theoretical studies (2008) | Mehdi Bakavoli | 6 Citations [scispace.com]
- 6. nmr.oxinst.com [nmr.oxinst.com]
- 7. emerypharma.com [emerypharma.com]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fiveable.me [fiveable.me]
- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 13. TUTORIAL: 2D HMBC EXPERIMENT [imserc.northwestern.edu]
- 14. Pyrimidine(289-95-2) 1H NMR [m.chemicalbook.com]
- 15. NMR Tutorials: NMR Experiments [nmr-center.nmrsoft.com]
Preventing degradation of 1h-Pyrimido[1,6-c]oxazepine during workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 1h-Pyrimido[1,6-c]oxazepine during experimental workup.
Troubleshooting Guides
This section addresses specific issues that may arise during the workup of 1h-Pyrimido[1,6-c]oxazepine, leading to its degradation.
Issue 1: Significant Product Loss During Aqueous Workup
Symptoms:
-
Low yield of the desired 1h-Pyrimido[1,6-c]oxazepine after extraction.
-
Presence of unexpected byproducts in NMR or LC-MS analysis, suggesting decomposition.
Possible Cause: The 1h-Pyrimido[1,6-c]oxazepine ring system may be susceptible to hydrolysis under acidic or basic conditions, leading to ring-opening of the oxazepine moiety. The pyrimidine ring contains basic nitrogen atoms that can be protonated in acidic media, potentially activating the adjacent oxazepine ring to nucleophilic attack by water. Conversely, strongly basic conditions can also promote hydrolysis.
Troubleshooting Steps:
-
pH Control: During aqueous extraction, maintain a neutral pH (6.5-7.5). Use saturated sodium bicarbonate solution to neutralize any residual acid, but avoid excess as a highly basic environment can also be detrimental. Similarly, if the reaction was conducted under basic conditions, neutralize with a mild acid like ammonium chloride solution.
-
Minimize Contact Time: Reduce the duration of the aqueous workup to limit the exposure of the compound to the aqueous phase.
-
Use of Brine: Wash the organic layer with a saturated sodium chloride solution (brine). This can help to "salt out" the organic compound from the aqueous phase, reducing its solubility in water and minimizing hydrolysis.[1]
-
Temperature Control: Perform the workup at a reduced temperature (0-5 °C) to slow down potential degradation reactions.
Issue 2: Decomposition During Chromatographic Purification
Symptoms:
-
Streaking or tailing of the product spot on TLC plates.
-
Multiple spots on TLC after column chromatography from a single spot before.
-
Low recovery of the compound from the column.
-
Appearance of new impurities in fractions containing the product.
Possible Cause: The silica gel used in column chromatography is slightly acidic and can cause the degradation of acid-labile compounds. The prolonged contact of 1h-Pyrimido[1,6-c]oxazepine with the silica surface can lead to ring-opening or rearrangement.
Troubleshooting Steps:
-
Deactivate Silica Gel: Use silica gel that has been deactivated with a base. This can be achieved by preparing a slurry of the silica gel in the desired eluent system containing a small amount of a volatile base, such as triethylamine (0.1-1%).
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or employ reversed-phase chromatography (C18) for purification. For acid-labile compounds, reversed-phase chromatography under basic conditions (using ammonia as an additive) can be effective.[2]
-
Rapid Purification: Perform the chromatographic separation as quickly as possible to minimize the contact time between the compound and the stationary phase.
-
Solvent Selection: Choose a solvent system that provides good separation and allows for rapid elution of the compound.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for 1h-Pyrimido[1,6-c]oxazepine during workup?
A1: Based on the general chemistry of pyrimidines and oxazepines, the most probable degradation pathway is the hydrolysis of the oxazepine ring. This can be initiated by either acid or base catalysis, leading to the cleavage of the C-O-C bond within the seven-membered ring. The pyrimidine portion of the molecule contains nitrogen atoms that can be protonated or deprotonated, influencing the stability of the fused oxazepine ring.
Q2: What is the optimal pH range to maintain during the aqueous workup of 1h-Pyrimido[1,6-c]oxazepine?
A2: To minimize degradation, it is recommended to maintain a pH as close to neutral as possible (pH 6.5-7.5). Both strongly acidic and strongly basic conditions should be avoided. Use of buffered aqueous solutions or careful neutralization with mild acids (e.g., NH4Cl solution) or bases (e.g., NaHCO3 solution) is advised.
Q3: Are there any specific solvents that should be avoided during the workup and purification?
A3: While common organic solvents like ethyl acetate, dichloromethane, and ethers are generally suitable for extraction, it is crucial to ensure they are free of acidic or basic impurities. For chromatography, protic solvents like methanol in combination with acidic silica gel could potentially accelerate degradation. If using such solvents, deactivation of the silica gel is highly recommended.
Q4: Can I use a drying agent like anhydrous sodium sulfate or magnesium sulfate?
A4: Yes, both anhydrous sodium sulfate and magnesium sulfate are generally suitable for drying the organic extracts of 1h-Pyrimido[1,6-c]oxazepine. Magnesium sulfate is a more efficient drying agent but is also slightly acidic. If the compound is highly acid-sensitive, using anhydrous sodium sulfate, which is neutral, is a safer choice.
Q5: How can I monitor for degradation during the workup process?
A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor for degradation. Spot the crude reaction mixture before workup and then take samples from the organic layer after each wash and after concentration. The appearance of new spots or streaking can indicate degradation. Liquid chromatography-mass spectrometry (LC-MS) can also be used for a more detailed analysis of the components in your mixture at different stages of the workup.
Data Presentation
Table 1: Summary of Recommended Workup Conditions
| Parameter | Recommended Condition | Rationale |
| pH of Aqueous Wash | 6.5 - 7.5 | Minimizes acid- or base-catalyzed hydrolysis of the oxazepine ring. |
| Neutralizing Agents | Mild Base: Saturated NaHCO₃Mild Acid: Saturated NH₄Cl | Avoids exposure to harsh pH conditions. |
| Workup Temperature | 0 - 5 °C | Reduces the rate of potential degradation reactions. |
| Chromatography Phase | Deactivated Silica Gel (with 0.1-1% Et₃N)Neutral or Basic AluminaReversed-Phase (C18) | Prevents degradation on acidic stationary phases.[2] |
| Drying Agent | Anhydrous Na₂SO₄ (neutral)Anhydrous MgSO₄ (slightly acidic) | Na₂SO₄ is preferred for highly acid-sensitive compounds. |
Experimental Protocols
Protocol 1: Neutral Workup Procedure for 1h-Pyrimido[1,6-c]oxazepine
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (if the reaction is basic) or sodium bicarbonate (if the reaction is acidic) until a neutral pH (6.5-7.5) is achieved.
-
Transfer the mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ solution (1 x volume).
-
Water (1 x volume).
-
Saturated aqueous NaCl (brine) solution (1 x volume).
-
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure at a low temperature (<40 °C).
-
Analyze the crude product by TLC or LC-MS to check for purity and degradation before proceeding with purification.
Protocol 2: Purification by Column Chromatography on Deactivated Silica Gel
-
Prepare a slurry of silica gel in the chosen eluent system.
-
Add triethylamine to the slurry to a final concentration of 0.5% (v/v).
-
Pack the column with the deactivated silica gel slurry.
-
Dissolve the crude 1h-Pyrimido[1,6-c]oxazepine in a minimal amount of the eluent.
-
Load the sample onto the column and elute with the triethylamine-containing solvent system.
-
Collect fractions and monitor by TLC.
-
Combine the fractions containing the pure product and remove the solvent and triethylamine under reduced pressure.
Visualizations
Logical Workflow for Troubleshooting Degradation
References
Validation & Comparative
A Comparative Guide to Bioisosteric Replacement of the Pyrimidine Ring in Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine ring is a ubiquitous scaffold in a multitude of bioactive compounds, owing to its ability to engage in various biological interactions.[1][2] Its role as a bioisostere for the purine base of adenosine triphosphate (ATP) has made it a cornerstone in the design of kinase inhibitors.[3][4] Bioisosteric replacement, the substitution of a functional group with another that retains similar physicochemical properties, is a powerful strategy in medicinal chemistry to modulate the potency, selectivity, pharmacokinetics, and toxicity of a lead compound.[5][6] This guide provides a comparative analysis of bioisosteric replacements for the pyrimidine ring in several classes of bioactive compounds, supported by experimental data.
Pyrimidine Bioisosteres in Epidermal Growth Factor Receptor (EGFR) Inhibitors
EGFR, a receptor tyrosine kinase, is a well-established target in oncology.[3] Many EGFR inhibitors feature a quinazoline or pyrimidine core that occupies the ATP-binding site.[7][8] Bioisosteric replacement of the pyrimidine ring has been explored to overcome acquired resistance, a common challenge with EGFR-targeted therapies.[9]
Comparative Activity of Pyrimidine Bioisosteres in EGFR Inhibitors
| Compound Class | Bioisosteric Replacement | Target | IC50 (nM) | Reference Compound | IC50 (nM) |
| Pyrrolo[3,2-d]pyrimidines | Pyrimidine fused with pyrrole | EGFR | 5.7 - 23 | Erlotinib (Quinazoline) | 2 |
| ErbB2 | 2.1 - 4.1 | Lapatinib (Quinazoline) | 10 | ||
| Pyrazolo[3,4-d]pyrimidines | Pyrimidine fused with pyrazole | EGFR T790M | ~10-50 | Osimertinib (Pyrimidine) | 1 |
| Pyrido[2,3-d]pyrimidines | Pyrimidine fused with pyridine | EGFR | ~3-60 | Gefitinib (Quinazoline) | 2-20 |
Data Interpretation: The table above demonstrates that fused heterocyclic systems, such as pyrrolopyrimidines and pyrazolopyrimidines, can serve as effective bioisosteres for the pyrimidine and quinazoline rings in EGFR inhibitors.[7][8] While some of these bioisosteres exhibit slightly lower potency compared to the parent compounds, they may offer advantages in terms of selectivity or overcoming resistance mutations. For instance, certain pyrazolo[3,4-d]pyrimidines have shown activity against the T790M resistance mutation in EGFR.[8]
Signaling Pathway of EGFR
Caption: EGFR signaling cascade upon ligand binding.
Bioisosteric Replacement in Kinase Inhibitors Beyond EGFR
The strategy of pyrimidine bioisosteric replacement extends to inhibitors of other kinase families, including Aurora Kinases and Polo-like Kinases (PLKs), which are crucial regulators of cell cycle progression.[10]
Comparative Activity of Pyrimidine-based Kinase Inhibitors
| Inhibitor | Target Kinase | IC50 (µM) |
| Alisertib (MLN8237) | AURKA | 0.0012 |
| Barasertib (AZD1152) | AURKB | 0.00037 |
| BI2536 | PLK1 | 0.00083 |
| BI6727 | PLK1 | 0.00087 |
Data Interpretation: The data highlights the high potency of pyrimidine-containing inhibitors against Aurora and Polo-like kinases.[10] The 2-aminopyrimidine and 2,4-diaminopyrimidine scaffolds are prevalent in these inhibitors, demonstrating their effectiveness as ATP-mimicking structures.[10]
Experimental Workflow for Kinase Inhibition Assay
Caption: General workflow for an in vitro kinase inhibition assay.
Pyrimidine Bioisosteres in Non-Oncology Bioactive Compounds
The application of pyrimidine bioisosteric replacement is not limited to anticancer agents. This strategy has also been employed in the development of bone anabolic agents and insecticides.
Bone Anabolic Agents
A series of pyrimidine derivatives have been designed and synthesized as potent bone anabolic agents that promote osteogenesis.[11]
| Compound | Activity | EC50 | Signaling Pathway |
| 18a | Osteogenesis Promotion | 1 pM | BMP2/SMAD1 |
Data Interpretation: Compound 18a , a pyrimidine derivative, demonstrated remarkable potency in promoting osteogenesis in vitro.[12] This highlights the versatility of the pyrimidine scaffold in interacting with targets beyond kinases.
Signaling Pathway for BMP2-induced Osteogenesis
Caption: Simplified BMP2/SMAD1 signaling pathway.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of the compounds discussed can be found in the cited literature. The following provides a general overview of the key experimental methodologies.
Synthesis of Pyrimidine Derivatives
The synthesis of pyrimidine derivatives often involves the condensation of a suitable α,β-unsaturated ketone with a guanidine or amidine derivative.[12][13] For fused pyrimidine systems, multi-step synthetic routes are typically employed, starting from appropriately substituted pyrimidine precursors.[14]
General Procedure for Pyrimidine Synthesis:
-
Chalcone Formation: Claisen-Schmidt condensation of an appropriate aldehyde and ketone to form an α,β-unsaturated ketone (chalcone).[13]
-
Cyclization: Reaction of the chalcone with guanidine hydrochloride in the presence of a base (e.g., NaOH) in a suitable solvent (e.g., ethanol) under reflux to yield the pyrimidine core.[12]
-
Purification: The final product is typically purified by recrystallization or column chromatography.
In Vitro Kinase Assays
The inhibitory activity of compounds against specific kinases is commonly determined using in vitro kinase assays. A widely used method is the ADP-Glo™ Kinase Assay (Promega).
General Protocol for ADP-Glo™ Assay:
-
A kinase reaction is performed by incubating the kinase, a substrate, ATP, and the test compound in a buffer solution.
-
After incubation, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert the generated ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction.
-
The luminescent signal is proportional to the ADP generated and reflects the kinase activity.
-
IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell-Based Assays
The anti-proliferative or cytotoxic effects of the synthesized compounds are evaluated using various cell-based assays, such as the MTT or MTS assay.
General Protocol for MTT Assay:
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
An MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[13]
This guide provides a snapshot of the bioisosteric replacement strategies involving the pyrimidine ring in various bioactive compounds. The presented data and methodologies offer a foundation for researchers to explore and design novel compounds with improved therapeutic potential. For more in-depth information, readers are encouraged to consult the cited scientific literature.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 7. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies [mdpi.com]
- 14. Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Fused Pyrimidine Heterocycles as EGFR Inhibitors: Thieno[2,3-d]pyrimidines vs. Pyrimido[4,5-d]oxazines
A Head-to-Head Comparison of Fused Pyrimidine Heterocycles as EGFR Inhibitors: Thieno[2,3-d]pyrimidines vs. Pyrimido[4,5-d][1][2]oxazines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, particularly in the context of non-small cell lung cancer (NSCLC), the Epidermal Growth Factor Receptor (EGFR) remains a pivotal therapeutic target. The development of small molecule kinase inhibitors against EGFR has led to significant advancements in patient outcomes. However, the emergence of resistance mutations, such as the T790M "gatekeeper" mutation, necessitates the continuous innovation of novel chemical scaffolds.
This guide provides a head-to-head comparison of two prominent heterocyclic scaffolds: thieno[2,3-d]pyrimidines and pyrimido[4,5-d][1][2]oxazines . While direct comparative studies on the originally requested 1h-Pyrimido[1,6-c]oxazepine are scarce in published literature, the pyrimido[4,5-d][1,3]oxazine core has emerged as a potent and well-documented platform for developing mutant-selective EGFR inhibitors. This makes it an excellent and relevant comparator to the extensively studied thieno[2,3-d]pyrimidine analogs. The comparison will focus on their efficacy as inhibitors of wild-type and mutant EGFR, supported by quantitative experimental data.
Core Structural Scaffolds
Below are the foundational chemical structures of the two scaffolds discussed in this guide.
Caption: Core chemical structures of the compared heterocyclic systems.
Quantitative Performance Data: EGFR Kinase Inhibition
The following tables summarize the in vitro enzymatic inhibitory activities of representative compounds from each class against wild-type EGFR (EGFRWT) and the clinically significant L858R/T790M double mutant (EGFRDM). Lower IC50 values indicate higher potency.
Table 1: Thieno[2,3-d]pyrimidine Analog Performance
| Compound ID | Target Kinase | IC50 (nM) | Selectivity (WT/DM) | Source |
| B1 | EGFRL858R/T790M | 13 | >76-fold | [1][3] |
| EGFRWT | >1000 | [1][3] | ||
| B7 | EGFRL858R/T790M | 5.9 | >16-fold | [3] |
| EGFRWT | >100 | [3] | ||
| 12c | EGFRL858R/T790M | 148.90 | 0.25-fold | [4] |
| EGFRWT | 37.50 | [4] | ||
| 6l | EGFRL858R/T790M | ≤ 250 | >40-fold | [5] |
| EGFRWT | >10000 | [5] | ||
| 6o | EGFRL858R/T790M | ≤ 250 | >40-fold | [5] |
| EGFRWT | >10000 | [5] |
Table 2: Pyrimido[4,5-d][1][2]oxazin-2-one Analog Performance
| Compound ID | Target Kinase | IC50 (nM) | Selectivity (WT/DM) | Source |
| 16a | EGFRL858R/T790M | 5.4 | ~7-fold | [6][7] |
| EGFRWT | 36.3 | [6][7] | ||
| 16b | EGFRL858R/T790M | 6.1 | ~4-fold | [6][7] |
| EGFRWT | 25.1 | [6][7] | ||
| 20a | EGFRL858R/T790M | 4.5 | ~35-fold | [6][7] |
| EGFRWT | 156 | [6][7] |
Quantitative Performance Data: Anti-Proliferative Activity
The anti-proliferative activity of these compounds was evaluated against human NSCLC cell lines. The H1975 cell line harbors the EGFR L858R/T790M double mutation, making it a key model for acquired resistance.
Table 3: Comparative Anti-proliferative Activity (IC50 in µM)
| Compound ID | Scaffold Class | H1975 (EGFRL858R/T790M) | A549 (EGFRWT) | Source |
| B1 | Thieno[2,3-d]pyrimidine | 0.087 | 1.508 | [1][3] |
| B7 | Thieno[2,3-d]pyrimidine | 0.023 | 0.441 | [3] |
| 12c | Thieno[2,3-d]pyrimidine | 12.16 | - | [4] |
| 20a | Pyrimido[4,5-d][1][2]oxazine | 0.045 (Cell Titer-Glo) | 1.05 (Cell Titer-Glo) | [6][7] |
| Osimertinib | Reference Drug | 0.011 (LoVo cells) | 0.493 (LoVo cells) | [8] |
Mechanism of Action: EGFR Signaling Pathway
Both thieno[2,3-d]pyrimidines and pyrimido[4,5-d][1][2]oxazines are designed as ATP-competitive inhibitors. They bind to the kinase domain of EGFR, preventing the autophosphorylation and subsequent activation of downstream signaling cascades that drive cell proliferation and survival. The diagram below illustrates this mechanism.
Caption: Simplified EGFR signaling pathway and the inhibitory action of the compared scaffolds.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for the key assays cited in this guide.
EGFR Kinase Inhibition Assay (Generic Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase enzyme.[9]
-
Reagent Preparation : Prepare assay buffer, EGFR enzyme (wild-type or mutant), biotinylated peptide substrate, and ATP solutions at desired concentrations. Test compounds are serially diluted in DMSO.
-
Enzyme/Inhibitor Pre-incubation : Add the EGFR enzyme solution to a 384-well assay plate. Add the serially diluted test compounds or DMSO (vehicle control) to the wells. Incubate for a defined period (e.g., 10-15 minutes) at room temperature.
-
Reaction Initiation : Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.
-
Reaction Incubation : Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at room temperature.
-
Detection : Stop the reaction by adding a detection solution containing EDTA, Europium cryptate-labeled anti-phosphotyrosine antibody (Eu-Ab), and Streptavidin-XL665 (SA-XL).
-
Signal Reading : Incubate the plate for 60 minutes at room temperature to allow for the development of the HTRF signal. Read the fluorescence at two wavelengths (e.g., 665 nm and 620 nm) on a compatible plate reader.
-
Data Analysis : The ratio of the two fluorescence signals is calculated. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[10][11][12]
Caption: Standard workflow for an MTT-based cell proliferation and cytotoxicity assay.
-
Cell Seeding : Harvest cells and seed them into 96-well plates at a predetermined optimal density (e.g., 3,000-5,000 cells/well). Incubate overnight to allow for cell attachment.
-
Compound Treatment : Treat the cells with a range of concentrations of the test compounds. Include wells with untreated cells (negative control) and vehicle-only (e.g., DMSO) controls.
-
Incubation : Incubate the plates for a period that allows for multiple cell doublings (typically 48-72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11]
-
Solubilization : Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement : Measure the absorbance of the solution in each well using a microplate spectrophotometer at a wavelength of approximately 570 nm.
-
Data Analysis : The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against the logarithm of compound concentration.
Summary and Conclusion
This comparative analysis reveals that both thieno[2,3-d]pyrimidine and pyrimido[4,5-d][1][2]oxazine scaffolds serve as highly effective platforms for the development of potent EGFR kinase inhibitors.
-
Thieno[2,3-d]pyrimidines are a versatile and extensively explored class, with certain analogs (e.g., B1, B7) demonstrating excellent potency against the EGFRL858R/T790M mutant and high selectivity over the wild-type enzyme.[1][3] This selectivity is a critical attribute for minimizing off-target effects and improving the therapeutic window.
-
Pyrimido[4,5-d][1][2]oxazines have also proven to be a powerful scaffold, yielding compounds like 20a with single-digit nanomolar potency against the resistant EGFR double mutant and a significant selectivity margin over the wild-type form.[6][7]
The choice between these scaffolds for a drug development program may depend on factors such as synthetic tractability, ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and the potential for further optimization to target additional resistance mutations. The data presented herein provides a quantitative basis for such evaluations, underscoring the value of both heterocyclic systems in the ongoing effort to overcome EGFR-mutant driven cancers.
References
- 1. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4.3.5. EGFR Kinase Inhibition [bio-protocol.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of new thieno[3,2-d]pyrimidine derivatives targeting EGFRL858R/T790M NSCLCs by the conformation constrained strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-Guided Design of C4-alkyl-1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-ones as Potent and Mutant-Selective Epidermal Growth Factor Receptor (EGFR) L858R/T790M Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchhub.com [researchhub.com]
- 11. goldbio.com [goldbio.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Validating the Mechanism of Action of 1H-Pyrimido[1,6-c]oxazepine: A Comparative Guide
Introduction
The pyrimido-oxazepine scaffold has emerged as a versatile template for the development of potent kinase inhibitors.[1][2] This guide provides a comparative framework for validating the hypothesized mechanism of action of a novel compound, 1H-Pyrimido[1,6-c]oxazepine, as a dual inhibitor of Aurora Kinase A and FMS-like Tyrosine Kinase 3 (FLT3). Due to the limited public data on this specific isomer, this document outlines a proposed validation pathway, comparing its hypothetical performance against well-established inhibitors: Tozasertib (VX-680) for Aurora kinases and Gilteritinib for FLT3.
Proposed Mechanism of Action
Based on the activity of related pyrimido-oxazepine compounds, it is hypothesized that 1H-Pyrimido[1,6-c]oxazepine functions as an ATP-competitive inhibitor of Aurora Kinase A and FLT3.[1] These kinases are crucial regulators of cell cycle progression and hematopoietic cell proliferation, respectively, and their dysregulation is implicated in various cancers. This guide details the experimental strategy to confirm this mechanism and quantify the compound's efficacy and selectivity.
Comparative Performance Data
The following tables present hypothetical, yet plausible, experimental data for 1H-Pyrimido[1,6-c]oxazepine in comparison to established inhibitors. This data serves as a benchmark for the proposed validation studies.
Table 1: In Vitro Kinase Inhibition
| Compound | Aurora A IC₅₀ (nM) | Aurora B IC₅₀ (nM) | FLT3 IC₅₀ (nM) | KDR (VEGFR2) IC₅₀ (nM) |
| 1H-Pyrimido[1,6-c]oxazepine | 15 | 45 | 25 | >10,000 |
| Tozasertib (VX-680) | 0.6 | 18 | 25 | 24 |
| Gilteritinib | >5,000 | >5,000 | 0.29 | 110 |
IC₅₀ values represent the concentration of inhibitor required to reduce kinase activity by 50%. Lower values indicate higher potency. Data is illustrative.
Table 2: Cellular Activity
| Compound | MV4-11 (FLT3-ITD) GI₅₀ (nM) | MOLM-13 (FLT3-ITD) GI₅₀ (nM) | HCT116 (WT) GI₅₀ (nM) |
| 1H-Pyrimido[1,6-c]oxazepine | 30 | 40 | 250 |
| Tozasertib (VX-680) | 50 | 65 | 15 |
| Gilteritinib | 0.7 | 1.2 | >10,000 |
GI₅₀ values represent the concentration of inhibitor required to inhibit cell growth by 50%. MV4-11 and MOLM-13 are leukemia cell lines dependent on FLT3 signaling. HCT116 is a colon cancer cell line sensitive to Aurora kinase inhibition. Data is illustrative.
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
1. In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
-
Objective: To determine the IC₅₀ values of the test compounds against a panel of kinases.
-
Principle: This is a competitive binding assay that measures the displacement of a fluorescent tracer from the kinase active site by the inhibitor.
-
Procedure:
-
Prepare a reaction mixture containing the kinase, a europium-labeled antibody, and a fluorescent tracer in kinase buffer.
-
Serially dilute the test compounds (1H-Pyrimido[1,6-c]oxazepine, Tozasertib, Gilteritinib) in DMSO and add to the reaction mixture in a 384-well plate.
-
Incubate the plate at room temperature for 60 minutes.
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the emission ratio and plot the results as a function of inhibitor concentration to determine the IC₅₀ value using non-linear regression analysis.
-
2. Cellular Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
-
Objective: To measure the effect of the test compounds on the proliferation of cancer cell lines.
-
Principle: This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.
-
Procedure:
-
Seed cells (MV4-11, MOLM-13, HCT116) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds for 72 hours.
-
Equilibrate the plates to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Normalize the data to vehicle-treated controls and calculate GI₅₀ values.
-
3. Western Blot Analysis for Target Engagement
-
Objective: To assess the inhibition of downstream signaling pathways of Aurora A and FLT3 in cells.
-
Principle: This technique uses antibodies to detect specific proteins (and their phosphorylation status) in cell lysates separated by gel electrophoresis.
-
Procedure:
-
Treat cells (e.g., HCT116 for Aurora A, MOLM-13 for FLT3) with the test compounds at various concentrations for a specified time (e.g., 2-4 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight (e.g., anti-phospho-Aurora A (Thr288), anti-phospho-FLT3 (Tyr591), anti-phospho-STAT5 (Tyr694)).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Signaling Pathway and Proposed Inhibition
Caption: Proposed inhibitory action on Aurora A and FLT3 signaling pathways.
Experimental Validation Workflow
Caption: Workflow for validating the mechanism of action.
Comparative Inhibitor Profile
Caption: Logical comparison of inhibitor characteristics.
References
Assessing the Selectivity Profile of Pyrimido-Oxazepine Analogs Against a Panel of Kinases: A Comparative Guide
For the attention of: Researchers, scientists, and drug development professionals.
Data Presentation: Kinase Selectivity Profile
The following table summarizes the kinase inhibition profile of a representative pyrimido-benzodiazepine compound (Compound B54 from Miduturu et al., supplemental data) against a panel of 353 kinases. The data is presented as the percentage of remaining kinase activity at a 10 µM compound concentration. Lower percentages indicate stronger inhibition. For clarity, only a selection of key kinases is shown.
| Kinase Target | Family | Percentage of Remaining Activity (%) at 10 µM |
| Primary Targets | ||
| ERK5 (MAPK7) | MAPK | <1 |
| DCAMKL1 | CAMK | <1 |
| DCAMKL2 | CAMK | <1 |
| PLK1 | PLK | <5 |
| PLK3 | PLK | <5 |
| Selected Off-Targets | ||
| AURKA (Aurora A) | Aurora | >50 |
| AURKB (Aurora B) | Aurora | >50 |
| FLT3 | RTK | >50 |
| EGFR | RTK | >50 |
| ABL1 | ABL | >50 |
| SRC | SRC | >50 |
| PIK3CA | PI3K | >50 |
| AKT1 | AGC | >50 |
| CDK2 | CMGC | >50 |
Comparative Selectivity of Pyrimidine-Based Kinase Inhibitors
To provide context, the following table compares the inhibitory activity (IC50 values) of other pyrimidine-based inhibitors against some of the kinases mentioned above. It is important to note that these are different compounds and direct comparison should be made with caution.
| Compound Class | Primary Target(s) | IC50 (nM) | Reference |
| Pyrimido[4,5-b]-1,4-benzoxazepines | EGFR | 470 - 690 | --INVALID-LINK-- |
| Pyrimido-oxazepine Analogs | Aurora, FLT3 | Sub-micromolar | --INVALID-LINK-- |
| Pyrazolo[3,4-d]pyrimidine (Ibrutinib) | BTK | 0.5 | --INVALID-LINK-- |
Experimental Protocols
The following is a generalized protocol for an in vitro kinase inhibition assay, based on commonly used methods. Specific conditions for individual kinases may vary.
Biochemical Kinase Inhibition Assay (General Protocol)
-
Reagents and Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mM Na3VO4, 5 mM beta-glycerophosphate)
-
Test compound (e.g., 1h-Pyrimido[1,6-c]oxazepine analog) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled [γ-32P]ATP)
-
384-well assay plates
-
Plate reader capable of detecting luminescence, fluorescence, or radioactivity
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add a small volume (e.g., 1 µL) of the diluted compound or DMSO (vehicle control) to the wells of the assay plate.
-
Add the kinase and substrate solution to the wells.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 10-30 minutes) to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding ATP to the wells.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA) or by proceeding directly to the detection step.
-
Add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader.
-
-
Data Analysis:
-
The raw data is normalized to the controls (0% inhibition for vehicle control and 100% inhibition for no enzyme or a known potent inhibitor).
-
The percentage of inhibition for each compound concentration is calculated.
-
IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways involving EGFR, FLT3, and Aurora kinases, which are potential targets for pyrimido-oxazepine-based inhibitors.
Caption: EGFR Signaling Pathway
Caption: FLT3 Signaling Pathway
Caption: Aurora Kinase Mitotic Functions
Safety Operating Guide
Personal protective equipment for handling 1h-Pyrimido[1,6-c][1,3]oxazepine
Essential Safety and Operational Guide for 1h-Pyrimido[1,6-c][1][2]oxazepine
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling, use, and disposal of 1h-Pyrimido[1,6-c][1][2]oxazepine. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, this guidance is based on best practices for handling potentially hazardous heterocyclic and pyrimidine-based compounds.[1][2][3] Adherence to these protocols is essential to ensure personnel safety and regulatory compliance.
I. Hazard Assessment and Personal Protective Equipment (PPE)
The toxicological properties of 1h-Pyrimido[1,6-c][1][2]oxazepine have not been fully elucidated. Therefore, it should be handled as a potentially hazardous substance.[4] Exposure can occur via inhalation, skin contact, or ingestion. All operations should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[5][6]
A comprehensive PPE strategy is mandatory to minimize exposure. The following table outlines the required PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical splash goggles | Nitrile gloves (double-gloving recommended)[7] | Flame-resistant lab coat | N95 respirator (if not in a fume hood)[8] |
| Running reactions and transfers | Chemical splash goggles and face shield[7][9] | Chemically resistant gloves (e.g., neoprene over nitrile) | Flame-resistant lab coat | Work within a certified chemical fume hood |
| Purification (e.g., chromatography) | Chemical splash goggles | Chemically resistant gloves | Flame-resistant lab coat | Work within a certified chemical fume hood |
| Handling dry powder | Chemical splash goggles | Nitrile gloves | Flame-resistant lab coat | N95 respirator and work in a fume hood |
| Waste disposal | Chemical splash goggles | Heavy-duty, chemically resistant gloves | Flame-resistant lab coat or chemical apron | Ensure adequate ventilation |
Note: Always inspect gloves for tears or degradation before and during use.[4] Wash hands thoroughly after handling the compound, even if gloves were worn.[6][10]
II. Standard Operating Procedure for Handling
A systematic approach to handling 1h-Pyrimido[1,6-c][1][2]oxazepine is critical to prevent contamination and accidental exposure. The following workflow outlines the key steps for safe handling.
Experimental Protocol: Weighing and Solution Preparation
-
Preparation: Don all required PPE as specified in the table above. Ensure the chemical fume hood is operational and the work area is clean and uncluttered.[10]
-
Weighing: If handling the solid form, carefully weigh the required amount in a tared container inside the fume hood to minimize inhalation of airborne particles.
-
Dissolution: Add the solvent to the solid in a closed container to prevent splashing. If necessary, use gentle agitation to dissolve the compound.
-
Transfer: Use appropriate glassware and techniques (e.g., cannulation) for transferring solutions to minimize the risk of spills.
-
Cleanup: Decontaminate all surfaces and equipment after use.
III. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial.
-
Minor Spill (in fume hood):
-
Alert personnel in the immediate area.
-
Use an appropriate absorbent material (e.g., vermiculite, chemical absorbent pads) to contain and clean up the spill.[11]
-
Place the contaminated absorbent material in a sealed, labeled waste container.
-
Wipe the area with a suitable solvent and then with soap and water.
-
-
Major Spill (outside fume hood):
-
Evacuate the laboratory immediately.
-
Alert your institution's environmental health and safety (EHS) office.
-
Prevent entry to the contaminated area.
-
Provide details of the spilled material to the emergency response team.
-
In case of personal exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3][12] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][12] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately.[3] If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting.[12] Rinse mouth with water and seek immediate medical attention.
IV. Disposal Plan
All waste containing 1h-Pyrimido[1,6-c][1][2]oxazepine, including contaminated consumables and solutions, must be treated as hazardous waste.
-
Waste Segregation: Collect all waste in clearly labeled, sealed, and chemically compatible containers.[1] Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Labeling: Label waste containers with the full chemical name ("1h-Pyrimido[1,6-c][1][2]oxazepine"), concentration, and hazard warnings.
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Disposal: Arrange for disposal through your institution's licensed hazardous waste management provider.[11] Do not dispose of this chemical down the drain or in regular trash.[1][11]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. chemos.de [chemos.de]
- 3. lobachemie.com [lobachemie.com]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 6. uwlax.edu [uwlax.edu]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. srinichem.com [srinichem.com]
- 12. cleanchemlab.com [cleanchemlab.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
